molecular formula C6H8N2O2S B1526117 2-(Ethylamino)-1,3-thiazole-5-carboxylic acid CAS No. 1354963-14-6

2-(Ethylamino)-1,3-thiazole-5-carboxylic acid

Cat. No.: B1526117
CAS No.: 1354963-14-6
M. Wt: 172.21 g/mol
InChI Key: WKGIEGBAYCKWIE-UHFFFAOYSA-N
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Description

2-(Ethylamino)-1,3-thiazole-5-carboxylic acid is a useful research compound. Its molecular formula is C6H8N2O2S and its molecular weight is 172.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(Ethylamino)-1,3-thiazole-5-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(Ethylamino)-1,3-thiazole-5-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-(ethylamino)-1,3-thiazole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O2S/c1-2-7-6-8-3-4(11-6)5(9)10/h3H,2H2,1H3,(H,7,8)(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKGIEGBAYCKWIE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=NC=C(S1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Guide: 2-(Ethylamino)-1,3-thiazole-5-carboxylic acid (CAS 1354963-14-6)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-(Ethylamino)-1,3-thiazole-5-carboxylic acid (CAS 1354963-14-6) is a critical heterocyclic building block belonging to the 2-aminothiazole class. This scaffold is a "privileged structure" in medicinal chemistry, serving as a core pharmacophore for Type I and Type II kinase inhibitors (e.g., Dasatinib analogues) and peptidomimetics. Its amphoteric nature—possessing both a basic secondary amine and an acidic carboxyl group—grants it unique physicochemical properties that facilitate specific binding interactions within the ATP-binding pockets of enzymes.

This guide details the physicochemical profile, validated synthetic routes, medicinal chemistry applications, and handling protocols for this compound.[1]

Part 1: Physicochemical Profile & Molecular Properties[2][3]

The compound exists as a zwitterion in neutral aqueous media, which significantly influences its solubility and purification characteristics.

Table 1: Core Physicochemical Data
PropertyValue / DescriptionContext
CAS Number 1354963-14-6Unique Identifier
Molecular Formula

Molecular Weight 172.20 g/mol Fragment-like (Rule of 3 compliant)
Appearance Off-white to pale yellow solidCrystalline powder
Predicted pKa (Acid) ~3.5 - 4.0Carboxylic acid moiety
Predicted pKa (Base) ~5.2 - 5.8Thiazole ring nitrogen / exocyclic amine
LogP (Predicted) ~0.8 - 1.2Moderate lipophilicity (Ethyl group effect)
H-Bond Donors 2(NH, OH)
H-Bond Acceptors 4(N, S, C=O, OH)
Solubility DMSO, DMF, dilute aqueous basePoor solubility in neutral water/non-polar solvents

Expert Insight: The ethyl group at the N2-position increases lipophilicity compared to the parent 2-aminothiazole, improving permeability in biological assays while maintaining the hydrogen bond donor capability required for "hinge binding" in kinase targets.

Part 2: Synthetic Routes & Process Optimization

The synthesis of 2-aminothiazole-5-carboxylic acids is classically achieved via the Hantzsch Thiazole Synthesis .[1][2] For CAS 1354963-14-6, the protocol requires specific adaptation using N-ethylthiourea.

Validated Synthetic Workflow (Hantzsch Adaptation)

The most robust route involves the condensation of an


-halo-

-keto ester (or equivalent masked aldehyde) with

-ethylthiourea.

Reaction Scheme Logic:

  • Activation: Bromination of ethyl

    
    -ethoxyacrylate to generate the reactive 
    
    
    
    -bromo species.
  • Cyclization: Nucleophilic attack by the sulfur of

    
    -ethylthiourea, followed by dehydration and aromatization.
    
  • Hydrolysis: Saponification of the ester to yield the free acid.

Mechanism & Workflow Diagram

The following diagram illustrates the critical intermediates and electron flow logic for the synthesis.

SynthesisWorkflow cluster_conditions Critical Process Parameters start Starting Material: Ethyl 3-ethoxyacrylate reagent1 Reagent A: NBS / H2O (Bromination) start->reagent1 inter1 Intermediate: alpha-Bromo-aldehyde (In situ) reagent1->inter1 Electrophilic Addn cyclization Cyclization: Hantzsch Condensation (Reflux) inter1->cyclization reagent2 Reagent B: N-Ethylthiourea reagent2->cyclization Nucleophile ester Ethyl Ester Precursor cyclization->ester -H2O, -HBr hydrolysis Hydrolysis: LiOH / THF:H2O ester->hydrolysis product Target Product: CAS 1354963-14-6 hydrolysis->product Acidification note1 Temp: 60-80°C for Cyclization note2 pH Control: Acidify to pH 3-4 to precipitate Zwitterion

Caption: Step-wise Hantzsch synthesis workflow for 2-(Ethylamino)-1,3-thiazole-5-carboxylic acid.

Detailed Protocol
  • Bromination: Dissolve ethyl 3-ethoxyacrylate (1.0 eq) in dioxane/water (1:1). Add

    
    -bromosuccinimide (NBS, 1.05 eq) at 0°C. Stir for 1 hour to form the 
    
    
    
    -bromo-formyl intermediate.
  • Cyclization: Add

    
    -ethylthiourea (1.0 eq) directly to the reaction mixture. Heat to 80°C for 2–4 hours. Monitor via LC-MS for the formation of the ethyl ester (
    
    
    
    ).
  • Workup (Ester): Cool to RT. Neutralize with saturated

    
    . Extract with EtOAc.
    
  • Hydrolysis: Dissolve the ester in THF/Water. Add LiOH (2.0 eq). Stir at RT until ester is consumed.

  • Isolation: Acidify carefully with 1M HCl to pH ~3.5. The zwitterionic product will precipitate. Filter, wash with cold water, and dry under vacuum.

Part 3: Medicinal Chemistry Utility[6]

This scaffold is not merely a linker; it is a bioactive pharmacophore.

Structure-Activity Relationship (SAR) Logic
  • Position 2 (Ethylamino): The ethyl group provides a steric bulk that fits into hydrophobic sub-pockets (e.g., the ribose pocket of kinases) better than a simple methyl or free amine. It also reduces metabolic liability compared to longer alkyl chains.

  • Position 5 (Carboxylic Acid): Serves as a vector for amide coupling. It allows the attachment of "tail" moieties that extend into the solvent-exposed region of the protein.

  • Thiazole Nitrogen (N3): A critical Hydrogen Bond Acceptor (HBA) that typically interacts with the "hinge region" backbone NH of kinase residues (e.g., Met318 in c-Src).

Signaling & Binding Diagram

The diagram below visualizes how this scaffold integrates into a kinase inhibitor design (e.g., Dasatinib-like).

SAR_Logic core Thiazole Core (CAS 1354963-14-6) n3 N3 Nitrogen: H-Bond Acceptor (Binds Hinge NH) core->n3 c5 C5-Carboxylic Acid: Vector for Amide Coupling (Solvent Front) core->c5 n2 N2-Ethylamino: Hydrophobic Interaction (Ribose/Gatekeeper) core->n2 kinase Target: Tyrosine Kinases (Src, Abl, EphB) n3->kinase H-Bond c5->kinase Extension Vector n2->kinase Van der Waals

Caption: Pharmacophore mapping of the 2-aminothiazole scaffold within a kinase binding pocket.

Part 4: Handling, Stability & Analytics[2]

Stability & Storage
  • Hygroscopicity: As a zwitterion, the compound can be hygroscopic. Store in a desiccator.

  • Thermal Stability: Generally stable up to 150°C. Decomposition (decarboxylation) may occur at melting point (>200°C).

  • Reactivity: The carboxylic acid is prone to activation (EDC/HATU). The secondary amine at C2 is nucleophilic but less reactive than an aliphatic amine due to conjugation with the thiazole ring.

Analytical Methods[2][3]
  • HPLC Conditions:

    • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).

    • Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.

    • Gradient: 5% B to 95% B.

    • Note: Acidic mobile phase is required to protonate the carboxylic acid and ensure sharp peak shape.

  • NMR Signature (

    
    -DMSO): 
    
    • 
       ppm (Broad s, 1H, COOH).
      
    • 
       ppm (Broad s, 1H, NH).
      
    • 
       ppm (s, 1H, Thiazole C4-H).
      
    • 
       ppm (q, 2H, 
      
      
      
      ).
    • 
       ppm (t, 3H, 
      
      
      
      ).

References

  • Dasatinib Synthesis & SAR: Lombardo, L. J., et al. (2004). "Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity." Journal of Medicinal Chemistry. Link

  • Hantzsch Thiazole Synthesis Review: Eicher, T., & Hauptmann, S. (2003). The Chemistry of Heterocycles: Structure, Reactions, Syntheses, and Applications. Wiley-VCH. (Standard Reference Text).
  • Thiazole Physicochemical Properties: Zhao, Z., et al. (2012). "Thiazole-based inhibitors: a review of biological activities and structure–activity relationships." Journal of Enzyme Inhibition and Medicinal Chemistry. Link

  • Process Chemistry of Aminothiazoles: Chen, Y., et al. (2010). "A new and efficient preparation of 2-aminothiazole-5-carbamides: applications to the synthesis of the anti-cancer drug dasatinib." Arkivoc. Link[3]

Sources

Chemical structure of 2-ethylamino-thiazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the chemical structure, synthesis, and medicinal chemistry applications of 2-(ethylamino)thiazole-5-carboxylic acid . It is designed for researchers requiring actionable protocols and structural insights for drug discovery campaigns.[1]

Executive Summary

The 2-aminothiazole-5-carboxylic acid scaffold is a privileged motif in medicinal chemistry, serving as a critical pharmacophore in kinase inhibitors (e.g., Dasatinib), antibacterial agents, and adenosine receptor antagonists.[1] The specific derivative, 2-(ethylamino)thiazole-5-carboxylic acid , combines the rigid, aromatic thiazole core with a flexible ethylamino tail and a polar carboxylic acid headgroup.[1] This substitution pattern offers a unique balance of lipophilicity and hydrogen-bonding potential, making it an ideal fragment for fragment-based drug discovery (FBDD) or as a core scaffold for lead optimization.[1]

Chemical Structure & Electronic Properties[1]

Core Architecture

The molecule consists of a 1,3-thiazole ring substituted at the C2 position with an ethylamino group and at the C5 position with a carboxylic acid.[1]

  • Formula:

    
    
    
  • Molecular Weight: 172.20 g/mol [1]

  • Topological Polar Surface Area (TPSA): ~88 Ų (High polarity due to acid and amine)[1]

  • LogP (Predicted): ~0.5–0.8 (Moderate hydrophilicity, good for oral bioavailability)

Tautomerism and Resonance

A critical feature of 2-aminothiazoles is the amino-imino tautomerism.[1] While the amino form is generally predominant in solution and solid states due to aromatic stabilization, the imino form can be relevant in specific protein binding pockets where it acts as a hydrogen bond donor/acceptor.

Key Electronic Features:

  • C5-Carboxylic Acid: Strong electron-withdrawing group (EWG), decreasing the electron density of the thiazole ring but increasing the acidity of the N-H proton.[1]

  • C2-Ethylamino Group: Electron-donating group (EDG) via resonance, stabilizing the ring and increasing the basicity of the ring nitrogen (N3).[1]

Structural Diagram (Graphviz)

The following diagram illustrates the resonance structures and tautomeric equilibrium.

Tautomerism cluster_legend Structural Dynamics Amino Amino Form (Aromatic, Stable) Imino Imino Form (Non-Aromatic) Amino->Imino Proton Transfer (Tautomerism) Resonance Charge Separated Resonance Structure Amino->Resonance Resonance Contribution

Figure 1: Tautomeric equilibrium between the amino and imino forms of the 2-aminothiazole core.[1]

Synthetic Protocols

The synthesis of 2-ethylamino-thiazole-5-carboxylic acid is most efficiently achieved via the Hantzsch Thiazole Synthesis .[1] This involves the condensation of an


-halo- 

-dicarbonyl compound (or its equivalent) with an N-substituted thiourea.[1]

Note on Regiochemistry: To obtain the 4-unsubstituted derivative (as requested), one must use ethyl 2-chloro-3-oxopropionate (also known as ethyl


-formylchloroacetate).[1] Using ethyl 2-chloroacetoacetate would yield the 4-methyl analog, a common impurity in commercial searches.[1]
Protocol A: Synthesis of Ethyl 2-(ethylamino)thiazole-5-carboxylate

Reagents:

  • N-Ethylthiourea (1.0 eq)[1]

  • Ethyl 2-chloro-3-oxopropionate (1.1 eq) [Commercial or generated in situ][1]

  • Ethanol (Solvent)[1][2]

  • Sodium bicarbonate (Base)[1]

Step-by-Step Methodology:

  • Preparation: Dissolve N-ethylthiourea (10 mmol) in absolute ethanol (20 mL) in a round-bottom flask equipped with a reflux condenser.

  • Addition: Dropwise add ethyl 2-chloro-3-oxopropionate (11 mmol) to the stirring solution at room temperature.

    • Technical Insight: The reaction is exothermic. Cooling to 0°C during addition may improve impurity profiles.[1]

  • Cyclization: Heat the mixture to reflux (approx. 78°C) for 4–6 hours. Monitor consumption of thiourea by TLC (Mobile phase: 50% EtOAc/Hexanes).

  • Workup: Cool the reaction mixture to room temperature. Neutralize with saturated aqueous

    
     until pH ~7–8.
    
  • Isolation: Evaporate ethanol under reduced pressure. Extract the aqueous residue with Ethyl Acetate (3 x 20 mL). Wash combined organics with brine, dry over

    
    , and concentrate.
    
  • Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (Gradient: 0-40% EtOAc in Hexanes).

Protocol B: Hydrolysis to the Free Acid

Reagents:

  • Ethyl 2-(ethylamino)thiazole-5-carboxylate (from Step A)[1]

  • Lithium Hydroxide (LiOH) or Sodium Hydroxide (NaOH) (2.0 eq)[1]

  • THF/Water (1:1 mixture)[1]

Step-by-Step Methodology:

  • Dissolution: Dissolve the ester (5 mmol) in THF (10 mL) and add water (10 mL).

  • Saponification: Add LiOH (10 mmol) and stir at room temperature for 12 hours.

    • Checkpoint: If solubility is poor, add Methanol (2-5 mL) to create a homogenous phase.[1]

  • Acidification: Cool the solution to 0°C. Carefully acidify to pH ~3–4 using 1M HCl. The product often precipitates at this stage.

  • Isolation: Filter the precipitate, wash with cold water, and dry under vacuum. If no precipitate forms, extract with EtOAc/n-Butanol, dry, and concentrate.[1]

Synthetic Workflow Diagram

Synthesis Reagents Reagents: N-Ethylthiourea + Ethyl 2-chloro-3-oxopropionate Intermediate Intermediate: Ethyl 2-(ethylamino)thiazole-5-carboxylate (Ester) Reagents->Intermediate Reflux in EtOH (Hantzsch Cyclization) Product Final Product: 2-(Ethylamino)thiazole-5-carboxylic acid Intermediate->Product LiOH/THF/H2O (Saponification)

Figure 2: Synthetic route from precursors to the final carboxylic acid.[1]

Medicinal Chemistry Applications

Kinase Inhibition (Src/Abl Family)

The 2-aminothiazole core is a bioisostere of the purine ring found in ATP.[1] The nitrogen at position 3 (N3) and the amino group at position 2 (C2-NH) form a critical "hinge-binding" motif.[1]

  • Mechanism: The thiazole N3 acts as a hydrogen bond acceptor, while the exocyclic NH acts as a hydrogen bond donor. This mimics the interaction of the adenine ring of ATP with the kinase hinge region.

  • Role of C5-COOH: The carboxylic acid at C5 provides a handle for further functionalization (e.g., amide coupling to solubilizing groups) or can interact with lysine residues in the active site (salt bridge formation).[1]

Structure-Activity Relationship (SAR) Data
FeatureModification EffectRecommendation
C2-Ethylamino Increases lipophilicity vs. free amine; allows hydrophobic pocket filling.[1]Maintain small alkyl (Me, Et) for steric fit; bulky groups may clash with the gatekeeper residue.
C5-Carboxylic Acid High polarity; poor membrane permeability if left as free acid.[1]Convert to amide or ester prodrug for cellular potency.[1]
C4-Position Unsubstituted (H) vs. Methyl.[1]The 4-H variant (this compound) has less steric clash but lower metabolic stability than the 4-Methyl analog.[1]
Bioisosterism

This scaffold is often used as a replacement for:

  • 2-Aminopyridine: Improved solubility and distinct H-bond geometry.[1]

  • Thiophene-2-carboxylic acid: Introduction of nitrogen improves water solubility and kinase affinity.[1]

Analytical Characterization

To validate the synthesis of 2-(ethylamino)thiazole-5-carboxylic acid , compare experimental data against these predicted values.

Proton NMR ( H NMR, 400 MHz, DMSO-d )
  • 
     12.5 ppm (s, 1H):  Carboxylic acid proton (-COOH ).[1] Broad singlet, may exchange with 
    
    
    
    .
  • 
     8.1 ppm (t, 1H):  Exocyclic amine proton (-NH -).[1]
    
  • 
     7.8 ppm (s, 1H):  Thiazole C4 proton. Note: If this is a singlet, it confirms the absence of a 4-methyl group.[1]
    
  • 
     3.3 ppm (m, 2H):  Methylene of ethyl group (-CH 
    
    
    
    -CH
    
    
    ).[1]
  • 
     1.1 ppm (t, 3H):  Methyl of ethyl group (-CH
    
    
    
    -CH
    
    
    ).[1]
Mass Spectrometry (ESI-MS)
  • Positive Mode (

    
    ):  Calc. 173.04; Found ~173.1.[1]
    
  • Negative Mode (

    
    ):  Calc. 171.02; Found ~171.0.[1]
    

References

  • Hantzsch Thiazole Synthesis: Hantzsch, A., & Weber, J. H. (1887). Ueber Verbindungen des Thiazols (Pyridins der Thiophenreihe). Berichte der deutschen chemischen Gesellschaft.

  • Kinase Inhibitor Scaffolds: Das, J., et al. (2006). 2-Aminothiazole as a Novel Kinase Inhibitor Template.[1] Structure-Activity Relationship Studies toward the Discovery of N-(2-Chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1-piperazinyl]-2-methyl-4-pyrimidinyl]amino]-5-thiazolecarboxamide (Dasatinib).[1] Journal of Medicinal Chemistry. [1]

  • Physiochemical Properties of Thiazoles: Lombardo, F., et al. (2004). Comprehensive Medicinal Chemistry II: Physicochemical Properties. Elsevier.[1]

  • Synthesis of 2-Aminothiazole-5-carboxylates: Zhao, Y., et al. (2010).[1] Efficient Synthesis of Ethyl 2-Aminothiazole-5-carboxylate Derivatives. Synthetic Communications. [1]

  • Crystal Structure Analysis: Meundaeng, N., et al. (2017).[3] Copper coordination polymers constructed from thiazole-5-carboxylic acid. Journal of Solid State Chemistry. [1][3]

Sources

The Enduring Scaffold: A Technical Guide to 2-Amino-Thiazole-5-Carboxylic Acid Derivatives in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 2-aminothiazole moiety represents a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its pervasive presence in a multitude of biologically active compounds.[1] This technical guide provides an in-depth exploration of 2-amino-thiazole-5-carboxylic acid derivatives, a subclass that continues to yield promising candidates for a range of therapeutic applications. We will dissect the synthetic strategies employed to generate these scaffolds, delve into their diverse pharmacological activities with a focus on oncology and infectious diseases, and illuminate the critical structure-activity relationships that govern their efficacy. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the therapeutic potential of this versatile heterocyclic system.

The Strategic Importance of the 2-Aminothiazole Core

The 2-aminothiazole ring is a five-membered heterocyclic system containing both sulfur and nitrogen atoms. This arrangement confers a unique set of physicochemical properties, including the ability to act as hydrogen bond donors and acceptors, and a planar structure that can effectively interact with biological targets. Its derivatives have demonstrated a remarkable breadth of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, antiviral, and antihypertensive effects.[2][3] The incorporation of a carboxylic acid group at the 5-position introduces a key functional handle for further molecular elaboration and can significantly influence the pharmacokinetic and pharmacodynamic properties of the resulting compounds.

The clinical significance of the 2-aminothiazole scaffold is firmly established, with several marketed drugs, such as the kinase inhibitor Dasatinib and the antibiotic Cefdinir, featuring this core structure.[4][5] This history of successful clinical translation underscores the enduring value of the 2-aminothiazole scaffold in the development of novel therapeutics.

Synthetic Pathways to 2-Amino-Thiazole-5-Carboxylic Acid Derivatives

The construction of the 2-amino-thiazole-5-carboxylic acid core is most commonly achieved through the renowned Hantzsch thiazole synthesis.[6][7] This versatile method involves the condensation of an α-halocarbonyl compound with a thioamide or thiourea. Variations of this approach allow for the introduction of diverse substituents on the thiazole ring.

A general and efficient method for the synthesis of 2-amino-N-arylthiazole-5-carboxamides, key intermediates for many therapeutic agents, has been developed.[8] This process involves the chemoselective α-bromination of a β-ethoxyacrylamide followed by a one-pot reaction with thiourea.[8]

Below is a generalized workflow for the synthesis of 2-amino-thiazole-5-carboxylic acid phenylamide derivatives, a common class of these compounds.[2][9]

G cluster_0 Starting Materials cluster_1 Intermediate Synthesis cluster_2 Final Product Generation 3-ethoxyacryloyl_chloride 3-Ethoxyacryloyl Chloride Substituted_3-ethoxyacrylamides Substituted 3-Ethoxyacrylamides 3-ethoxyacryloyl_chloride->Substituted_3-ethoxyacrylamides Nucleophilic Substitution Substituted_Aniline Substituted Aniline Substituted_Aniline->Substituted_3-ethoxyacrylamides Thiourea Thiourea 2-amino-thiazole-5-carboxylic_acid_phenylamides 2-Amino-thiazole-5-carboxylic Acid Phenylamides Thiourea->2-amino-thiazole-5-carboxylic_acid_phenylamides alpha-bromoacetate_hemiacetals α-Formyl-α-bromoacetate Hemiacetals Substituted_3-ethoxyacrylamides->alpha-bromoacetate_hemiacetals N-Bromosuccinimide alpha-bromoacetate_hemiacetals->2-amino-thiazole-5-carboxylic_acid_phenylamides Reaction with Thiourea Key_Intermediates Key Intermediates (e.g., chloroacetamide derivatives) 2-amino-thiazole-5-carboxylic_acid_phenylamides->Key_Intermediates Reaction with Chloroacetyl Chloride Final_Products Final 2-Amino-thiazole-5-carboxylic Acid Derivatives Key_Intermediates->Final_Products Reaction with Secondary Amines SAR cluster_core 2-Aminothiazole Core cluster_substituents Substitution Points Core 2-Aminothiazole (Essential for Activity) R1 R1 at N-2 (Flexible, impacts potency) Core->R1 Modulation R2 R2 at C-4 (Often critical for specificity) Core->R2 Modulation R3 R3 at C-5 (Carboxylic Acid Derivative) (Influences PK/PD) Core->R3 Modulation

Sources

Thiazole-5-Carboxylic Acid: The "Gatekeeper" Scaffold in Kinase Inhibitor Design

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Thiazole-5-carboxylic acid building blocks for drug discovery Audience: Senior Medicinal Chemists & Process Scientists Format: Technical Whitepaper

Executive Summary

The thiazole-5-carboxylic acid moiety represents a privileged pharmacophore in modern medicinal chemistry, most notably validated by the blockbuster tyrosine kinase inhibitor Dasatinib (Sprycel) . Unlike its 4-isomer counterpart, the 5-isomer offers a unique vector for substituent attachment that often directs groups into the solvent-exposed regions of ATP-binding pockets or towards the "gatekeeper" residues in kinases.

This technical guide analyzes the structural utility, synthetic accessibility, and reactivity profiles of thiazole-5-carboxylic acid building blocks. It provides field-tested protocols for their synthesis and derivatization, moving beyond generic textbook descriptions to address the specific challenges of scaling and functionalizing this electron-deficient heteroaromatic system.

Part 1: Structural Significance & Pharmacophore Analysis

The "Vector" Advantage: 5- vs. 4-Position

In fragment-based drug discovery (FBDD), the positioning of the carboxylic acid handle dictates the trajectory of the growing molecule.

  • Thiazole-4-carboxylic acid: Substituents project at a ~60° angle relative to the C2-N3 bond. This often leads to steric clashes with the hinge region in kinase targets.

  • Thiazole-5-carboxylic acid: Substituents project at a ~140° angle, providing a linear extension vector. This geometry is critical for reaching the ribose-binding pocket or solvent front while maintaining the key hydrogen bonding interactions of the thiazole nitrogen (N3) and the C2-amino group (if present) with the hinge region residues (e.g., Met318 in c-Src).

The Dasatinib Paradigm

Dasatinib utilizes the 2-aminothiazole-5-carboxamide core.[1] The thiazole nitrogen (N3) acts as a hydrogen bond acceptor, while the C2-amino group acts as a donor. The 5-carboxamide linkage is crucial because it orients the 2-chloro-6-methylphenyl ring into a hydrophobic pocket, locking the kinase in an inactive conformation.

Dasatinib_SAR Figure 1: Pharmacophore dissection of the Thiazole-5-carboxylic acid scaffold in Dasatinib. Core Thiazole-5-Carboxamide Core Hinge Hinge Binder (N3 + C2-NH2) Essential for ATP-mimicry Core->Hinge H-Bond Donor/Acceptor Vector 5-Position Vector Directs into Hydrophobic Pocket Core->Vector Rigid Linker Solubility Tail Region Solvent Exposure Vector->Solubility distal attachment

Part 2: Synthetic Access & Scalability

Synthesizing the 5-carboxylic acid isomer is historically more challenging than the 4-isomer due to the availability of precursors. The classic Hantzsch synthesis using ethyl bromopyruvate yields the 4-carboxylate . Accessing the 5-carboxylate requires specific "masked" dicarbonyl equivalents.

The "Industrial" Route (Dasatinib Intermediate)

The most robust method for generating ethyl 2-aminothiazole-5-carboxylate is the reaction of ethyl 3-ethoxyacrylate with NBS and thiourea. This bypasses the unstable formyl-chloroacetate intermediates.

Mechanism:

  • Bromination of ethyl 3-ethoxyacrylate at the alpha-position.

  • Displacement of the ethoxy group or direct cyclization with thiourea.

  • Elimination to aromatize the thiazole ring.

C-H Activation (Modern Approach)

For decorating the core after ring formation, Palladium-catalyzed C-H activation is superior to lithiation. Thiazoles are prone to ring-opening under strong lithiation conditions (n-BuLi) due to the acidity of the C2 proton (pKa ~29, but unstable).

  • Protocol: Pd(OAc)₂, Cu(OAc)₂, and aryl iodides can install substituents at C2 or C5 if unsubstituted.

Part 3: Chemical Reactivity & Derivatization

Amide Coupling (The Critical Step)

The thiazole-5-carboxylic acid is electron-deficient. The resulting acyl chlorides are often unstable or highly reactive.

  • Recommendation: Avoid SOCl₂ if possible. Use HATU/DIPEA or T3P (Propylphosphonic anhydride) for coupling with anilines. T3P is particularly effective for sterically hindered anilines (like the 2-chloro-6-methylaniline in Dasatinib) as it minimizes epimerization and side reactions.

C2-Functionalization Workflow

The 2-amino group is a versatile handle. It can be:

  • Retained: For hinge binding (kinase inhibitors).

  • Removed: Via Sandmeyer reaction (t-BuONO, THF) to give the C2-H.

  • Halogenated: Sandmeyer with CuBr₂ to give C2-Br, enabling Suzuki couplings.

Synthesis_Workflow Figure 2: Robust Synthetic Workflow for Thiazole-5-Carboxylic Acid Derivatives Start Ethyl 3-ethoxyacrylate Inter1 Ethyl 2-bromo-3-ethoxyacrylate (In Situ) Start->Inter1 Bromination Reagent1 NBS / H2O / Dioxane Reagent2 Thiourea Product Ethyl 2-aminothiazole-5-carboxylate (Solid, Stable) Inter1->Product Cyclization w/ Thiourea Hydrolysis LiOH / THF Product->Hydrolysis Acid 2-Aminothiazole-5-carboxylic acid Hydrolysis->Acid Coupling Amide Coupling (Aniline + T3P) Acid->Coupling

Part 4: Experimental Protocols

Protocol A: Synthesis of Ethyl 2-aminothiazole-5-carboxylate

This protocol avoids the use of unstable alpha-haloaldehydes.

Reagents:

  • Ethyl 3-ethoxyacrylate (1.0 eq)

  • N-Bromosuccinimide (NBS) (1.1 eq)

  • Thiourea (1.0 eq)

  • Solvent: Dioxane/Water (1:1)[2]

Step-by-Step Methodology:

  • Bromination: Charge a reactor with Ethyl 3-ethoxyacrylate dissolved in Dioxane/Water (1:1). Cool to 0°C.

  • Addition: Add NBS portion-wise over 30 minutes, maintaining temperature <5°C. The solution will turn orange/yellow. Stir for 1 hour at 0°C to generate the alpha-bromo intermediate in situ.

  • Cyclization: Add Thiourea (solid) in one portion.

  • Heating: Warm the mixture to 80°C. The suspension will dissolve, then precipitate the product hydrobromide salt. Stir for 2 hours.

  • Workup: Cool to room temperature. Neutralize with concentrated ammonium hydroxide (NH₄OH) to pH ~8. The free base will precipitate as a heavy solid.

  • Isolation: Filter the solid, wash with water (2x) and cold ethanol (1x). Dry under vacuum at 45°C.

  • Yield: Typical yield is 70-80%. Appearance: Pale yellow solid.[3]

Protocol B: T3P-Mediated Amide Coupling

Optimized for electron-poor anilines.

  • Dissolve 2-aminothiazole-5-carboxylic acid (1.0 eq) and the target aniline (1.1 eq) in Ethyl Acetate or DMF (depending on solubility).

  • Add Pyridine (3.0 eq).

  • Cool to 0°C and add T3P (50% in EtOAc) (1.5 eq) dropwise.

  • Allow to warm to RT and stir for 12 hours.

  • Validation: Monitor by LCMS. The reaction is cleaner than HATU for this specific substrate class.

Part 5: Physical-Chemical Properties Data

PropertyThiazole-5-COOHThiazole-4-COOHImplication for Drug Design
MW 129.14129.14Fragment-friendly.
cLogP ~0.8~0.65-isomer is slightly more lipophilic.
pKa (Acid) ~3.5~3.2Standard carboxylic acid behavior.
pKa (Conj. Acid) ~2.5~2.5Weakly basic nitrogen; protonates only at low pH.
Vector Angle ~140°~60°5-isomer provides linear extension (Gatekeeper access).

References

  • Das, J., et al. (2006). "2-Aminothiazole as a Novel Kinase Inhibitor Template. Structure-Activity Relationship Studies toward the Discovery of Dasatinib (BMS-354825)." Journal of Medicinal Chemistry.

  • Lombardo, L. J., et al. (2004). "Discovery of N-(2-Chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a Dual Src/Abl Kinase Inhibitor with Potent Antitumor Activity." Journal of Medicinal Chemistry.

  • Roger, J., et al. (2009).[4] "Ligand-Free Palladium-Catalyzed Direct Arylation of Thiazoles at Low Catalyst Loadings." The Journal of Organic Chemistry.

  • Bristol-Myers Squibb Co. (2008). "Preparation of 2-amino-thiazole-5-carboxylic-acid derivatives." U.S. Patent 7,408,069.

Sources

2-(Ethylamino)-1,3-thiazole-5-carboxylic acid molecular weight and formula

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 2-(Ethylamino)-1,3-thiazole-5-carboxylic Acid: Technical Whitepaper Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Strategic Scaffold for Kinase Inhibitor Development

Executive Summary

In the landscape of medicinal chemistry, the thiazole ring stands as a privileged scaffold, essential for its ability to modulate potency, solubility, and metabolic stability in drug candidates.[1] 2-(Ethylamino)-1,3-thiazole-5-carboxylic acid (CAS 1354963-14-6 ) represents a critical building block, particularly in the synthesis of tyrosine kinase inhibitors (TKIs) analogous to Dasatinib. This guide provides a comprehensive technical analysis of this compound, detailing its physicochemical properties, robust synthetic protocols, and application in high-fidelity drug discovery workflows.

Physicochemical Profile

The following data establishes the core identity of the molecule. Researchers should use these parameters for quality control (QC) and stoichiometry calculations.

ParameterSpecificationNotes
IUPAC Name 2-(Ethylamino)-1,3-thiazole-5-carboxylic acid
CAS Number 1354963-14-6 Verified identifier
Molecular Formula C₆H₈N₂O₂S
Molecular Weight 172.20 g/mol Monoisotopic mass: 172.03 g/mol
Physical State Off-white to pale yellow solidTypical for aminothiazoles
Solubility DMSO, DMF, Methanol (moderate)Poor solubility in water/non-polar solvents
pKa (Predicted) Acid: ~3.5Thiazole nitrogen acts as a weak base
Melting Point > 200°C (Decomposition)Characteristic of amino-acid-like zwitterions

Synthetic Methodology

The synthesis of 2-aminothiazole-5-carboxylic acids is classically achieved via the Hantzsch Thiazole Synthesis .[2][3] This robust pathway involves the condensation of a thiourea derivative with an


-halo carbonyl compound.[3]
Retrosynthetic Analysis

The logical disconnection reveals two primary precursors: N-Ethylthiourea and a 3-carbon


-halo electrophile  (typically an 

-formyl chloroacetate equivalent).

Retrosynthesis Target 2-(Ethylamino)-1,3-thiazole- 5-carboxylic acid Intermediate Ethyl 2-(ethylamino)thiazole- 5-carboxylate Target->Intermediate Hydrolysis (LiOH) Precursor1 N-Ethylthiourea Intermediate->Precursor1 Hantzsch Cyclization Precursor2 Ethyl 2-chloro-3-oxopropionate (or equivalent) Intermediate->Precursor2 +

Figure 1: Retrosynthetic strategy isolating the key bond-forming step to the Hantzsch cyclization.

Experimental Protocol

Safety Note: Thioureas can be goitrogenic.


-Halo esters are potent lachrymators. Perform all operations in a fume hood.
Step 1: Synthesis of the Ethyl Ester Intermediate

Direct synthesis of the acid is often low-yielding due to decarboxylation risks. The standard industrial route proceeds via the ethyl ester.

  • Reagents:

    • N-Ethylthiourea (1.0 eq)

    • Ethyl 2-chloro-3-oxopropionate (1.05 eq) (Note: Often generated in situ from ethyl 3-ethoxyacrylate and NBS if not commercially available).

    • Ethanol (Solvent, 10 volumes).

  • Procedure:

    • Dissolve N-Ethylthiourea in Ethanol at room temperature.

    • Add Ethyl 2-chloro-3-oxopropionate dropwise over 20 minutes. Exothermic reaction.

    • Heat the mixture to reflux (80°C) for 4–6 hours. Monitor by TLC (50% EtOAc/Hexanes) or LC-MS.

    • Workup: Cool to 0°C. The hydrobromide/hydrochloride salt of the product often precipitates. Filter the solid.[4]

    • Neutralization: Suspend the salt in water and adjust pH to ~8 with saturated NaHCO₃. Extract with EtOAc, dry over Na₂SO₄, and concentrate to yield Ethyl 2-(ethylamino)thiazole-5-carboxylate .

Step 2: Hydrolysis to the Free Acid
  • Reagents:

    • Ethyl ester intermediate (from Step 1).

    • Lithium Hydroxide (LiOH·H₂O, 3.0 eq).

    • THF/Water (3:1 ratio).

  • Procedure:

    • Dissolve the ester in THF/Water.

    • Add LiOH and stir at 50°C for 12 hours.

    • Critical Workup: The product is amphoteric.

      • Concentrate THF under reduced pressure.

      • Cool the aqueous residue to 0°C.

      • Slowly acidify with 1M HCl to pH ~3–4. Do not over-acidify to pH < 1 as the thiazole nitrogen may protonate, keeping it in solution.

    • Collect the precipitate by filtration.[3][5] Wash with cold water and diethyl ether.

    • Drying: Vacuum dry at 45°C over P₂O₅.

Analytical Characterization (Self-Validating)

To ensure the integrity of the synthesized compound, the following spectral signatures must be confirmed.

TechniqueExpected SignatureDiagnostic Value
¹H NMR (DMSO-d₆) δ 12.5 (br s, 1H): Carboxylic acid OH.δ 7.8 (s, 1H): Thiazole C4-H (Singlet is critical; confirms 5-subst).δ 8.1 (br s, 1H): NH amine.δ 3.2 (q, 2H): Ethyl CH₂.δ 1.1 (t, 3H): Ethyl CH₃.Confirms structure and lack of regioisomers.
LC-MS (ESI+) m/z = 173.05 [M+H]⁺ Confirms molecular weight (172.2).
HPLC Purity >95% (254 nm)Essential for biological assays.

Applications in Drug Discovery

This molecule serves as a "warhead" precursor or a core scaffold for Type I and Type II kinase inhibitors. Its structural similarity to the aminothiazole core of Dasatinib (Sprycel) makes it invaluable for targeting Src, Abl, and c-Kit kinases.

Scaffold Utility Workflow

The carboxylic acid functionality allows for facile amide coupling with diverse amines, enabling the rapid generation of Structure-Activity Relationship (SAR) libraries.

Applications Core 2-(Ethylamino)-1,3-thiazole- 5-carboxylic acid Coupling Amide Coupling (HATU/EDC + R-NH2) Core->Coupling Activation Library Kinase Inhibitor Library (Src/Abl Targets) Coupling->Library Diversification Dasatinib Dasatinib Analogs (Dual Src/Abl Inhibition) Library->Dasatinib Lead Optimization

Figure 2: Workflow for utilizing the scaffold in kinase inhibitor discovery.

Handling & Stability

  • Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). The amine is susceptible to oxidation over prolonged exposure to air.

  • Stability: Stable in solid form for >1 year. In solution (DMSO), use within 24 hours to prevent decarboxylation or oxidation.

  • Safety: Treat as a potential skin sensitizer and irritant.

References

  • BenchChem. Application Notes and Protocols: Hantzsch Thiazole Synthesis for the Preparation of N-Substituted Aminothiazoles. (2025).[6][7][2][3] Link

  • Accela ChemBio. Product Datasheet: 2-(Ethylamino)-1,3-thiazole-5-carboxylic acid (CAS 1354963-14-6).[6][8]Link

  • Das, J., et al. "2-Aminothiazole as a Novel Kinase Inhibitor Template. Structure-Activity Relationship Studies toward the Discovery of N-(2-Chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1-piperazinyl]-2-methyl-4-pyrimidinyl]amino]-5-thiazolecarboxamide (Dasatinib)." Journal of Medicinal Chemistry, 49(23), 6819-6832 (2006). Link

  • Organic Chemistry Portal. Synthesis of Thiazoles: Hantzsch Thiazole Synthesis.Link

Sources

Next-Generation Aminothiazole Scaffolds in Kinase Inhibition: Structural Evolution and Liability Mitigation

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 2-aminothiazole scaffold remains one of the most prolific "privileged structures" in kinase inhibitor research, serving as the core pharmacophore for FDA-approved blockbusters like Dasatinib, Dabrafenib, and Alpelisib. However, the ubiquity of this scaffold has led to a bifurcation in research focus: the exhaustion of obvious ATP-competitive IP space and the rising scrutiny of metabolic liabilities associated with the thiazole ring.

This guide addresses the structural evolution of aminothiazoles beyond simple Type I inhibitors. We explore the transition toward allosteric modulation (specifically in CK2 inhibition), the mitigation of reactive metabolite formation (structural alerts), and the integration of green synthetic protocols.

Structural Rationale: The "Hinge Binder" and Beyond

The Classic ATP-Competitive Mode (Type I)

The 2-aminothiazole moiety mimics the adenine ring of ATP. In the classic binding mode, the thiazole nitrogen acts as a Hydrogen Bond Acceptor (HBA), while the exocyclic amino group acts as a Hydrogen Bond Donor (HBD). This D-A motif forms a bidentate interaction with the kinase hinge region (e.g., Met318 in c-Src).

The Allosteric Shift (Novel 2024/2025 Insight)

Recent studies have identified aryl 2-aminothiazoles as allosteric modulators of Casein Kinase 2 (CK2). Unlike Type I inhibitors, these compounds bind to the


D pocket (outside the ATP cleft), stabilizing an inactive conformation. This circumvents the "kinase promiscuity" often seen with ATP-competitive aminothiazoles.
Visualization: Binding Topology

The following diagram illustrates the interaction logic, contrasting the classic Hinge Binding mode with the metabolic liability sites that must be protected.

BindingMode cluster_legend Interaction Legend Hinge Kinase Hinge Region (e.g., Met318) Scaffold 2-Aminothiazole Core Hinge->Scaffold H-Bond (N Acceptor) Scaffold->Hinge H-Bond (NH Donor) Gatekeeper Gatekeeper Residue (Selectivity Filter) Scaffold->Gatekeeper Steric Interaction Liability Metabolic Hotspot (C4-C5 Epoxidation) Liability->Scaffold CYP450 Attack Site Legend1 Green Dashed = H-Bond Legend2 Red Solid = Steric/Repulsion

Figure 1: Mechanistic interaction map of the 2-aminothiazole scaffold within the kinase domain, highlighting critical H-bond vectors and metabolic soft spots.

Liability Management: The "Toxicophore" Paradox

While privileged, the aminothiazole ring is a potential toxicophore.[1][2] Senior medicinal chemists must address bioactivation early in the design phase.

The Mechanism of Toxicity

Unsubstituted thiazoles are prone to oxidation by Cytochrome P450s (CYP450).

  • Epoxidation: CYPs attack the C4-C5 double bond.

  • Ring Opening: The epoxide is unstable and opens to form reactive

    
    -diketones or thioamides.
    
  • Covalent Binding: These electrophiles bind to glutathione (GSH) or cellular proteins, leading to idiosyncratic toxicity (e.g., hepatotoxicity).

Mitigation Strategy (Self-Validating Design)

To validate the safety of a novel scaffold, apply the "Block and Withdraw" rule:

  • Block: Substitute the C4 and C5 positions with alkyl or aryl groups to sterically hinder CYP approach.

  • Withdraw: Attach electron-withdrawing groups (EWGs) like

    
     or pyridines to the ring. This lowers the electron density of the 
    
    
    
    -system, making it less susceptible to oxidative attack.

Experimental Protocol: Modern Hantzsch Synthesis

The Hantzsch thiazole synthesis remains the gold standard but has been modernized for high-throughput library generation. Below is a protocol optimized for microwave-assisted synthesis , which improves yield and reduces side reactions compared to thermal reflux.

Reagents & Equipment
  • Substrate A:

    
    -Bromoacetophenone derivative (1.0 equiv).
    
  • Substrate B: Thiourea or N-substituted thiourea (1.2 equiv).

  • Solvent: Ethanol or PEG-400 (Green alternative).

  • Catalyst: None required for microwave; optional

    
     support.
    
  • Equipment: Monowave reactor (e.g., Anton Paar or Biotage).

Step-by-Step Workflow
  • Preparation: Dissolve 1.0 mmol of Substrate A and 1.2 mmol of Substrate B in 3 mL of Ethanol in a 10 mL microwave vial.

  • Irradiation: Cap the vial. Heat to 100°C for 10-15 minutes under dynamic power mode (max 150W).

    • Note: Conventional reflux requires 2-4 hours; microwave acceleration prevents thermal degradation of sensitive substituents.

  • Workup (Self-Validating Step):

    • Cool to room temperature.[3][4]

    • Pour reaction mixture into 5%

      
       (aq).
      
    • Validation: A precipitate must form immediately. If oil forms, the reaction is incomplete or the product is too lipophilic (requires extraction with EtOAc).

  • Purification: Filter the solid. Recrystallize from EtOH/Water (9:1).

    • Purity Check: HPLC purity >95% is required for biological assay.

Synthesis & Assay Cascade Diagram

Workflow cluster_assay Screening Cascade start Library Design (Scaffold Decoration) synth Microwave Hantzsch Synthesis (100°C, 15 min) start->synth purify Purification & QC (LC-MS > 95%) synth->purify biochem Biochemical Assay (FRET/ADP-Glo) purify->biochem Hits cell Cellular Viability (CTG / MTT) biochem->cell IC50 < 100nM tox ADME/Tox (GSH Trapping) cell->tox Selectivity Index > 10

Figure 2: Integrated workflow from rational design to liability screening. Note the "GSH Trapping" step specifically included to detect reactive metabolites common to aminothiazoles.

Comparative Analysis: FDA-Approved vs. Novel Scaffolds

The following table contrasts the established "Type I" aminothiazole drugs with emerging "Next-Gen" scaffolds described in 2024-2025 literature.

FeatureDasatinib (FDA Approved)Novel Aryl-Aminothiazoles (2024/25 Research)
Primary Target Src/Abl (Multi-kinase)CK2 (Casein Kinase 2), Aurora Kinase
Binding Mode Type I (ATP Competitive)Allosteric (

D pocket) / Type I Hybrid
Selectivity Low (Promiscuous)High (Due to allosteric site targeting)
Key Liability Reactive metabolites (managed)Optimized to block C4/C5 oxidation
Structural Core Thiazole-5-carboxamideThiazole fused with benzazole or indole
Indication CML, ALLBreast Cancer (MCF-7), Solid Tumors

Data Interpretation: The shift in 2024/2025 is distinct: researchers are moving away from the "naked" aminothiazole core used in Dasatinib toward fused systems (e.g., benzothiazoles) or allosteric binders . This is driven by the need to improve the Selectivity Index (SI) and reduce off-target toxicity.

References

  • Das, J., et al. (2006). "2-aminothiazole as a novel kinase inhibitor template.[5][6] Structure-activity relationship studies toward the discovery of Dasatinib." Journal of Medicinal Chemistry. Link

  • Jakopin, Z. (2020).[1] "2-aminothiazoles in drug discovery: Privileged structures or toxicophores?" Chemico-Biological Interactions. Link

  • BenchChem Protocols. (2025). "Hantzsch Thiazole Synthesis for the Preparation of N-(thiazol-2-yl) Derivatives." BenchChem Application Notes. Link

  • Ebaid, M. S., et al. (2024).[7][8] "Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date." RSC Advances. Link

  • Lindenblatt, D., et al. (2024). "2-Aminothiazole derivatives as selective allosteric modulators of the protein kinase CK2." Journal of Medicinal Chemistry. Link

Sources

2-(Ethylamino)-1,3-thiazole-5-carboxylic acid supplier and price

[1]

Part 1: Executive Technical Profile

This compound is a critical heterocyclic building block used primarily in the development of kinase inhibitors and peptidomimetics. Its thiazole core serves as a bioisostere for phenyl or pyridine rings, often improving solubility and metabolic stability in drug candidates.

Parameter Technical Specification
Chemical Name 2-(Ethylamino)-1,3-thiazole-5-carboxylic acid
CAS Number 1354963-14-6
Molecular Formula C₆H₈N₂O₂S
Molecular Weight 172.20 g/mol
SMILES CCNC1=NC=C(S1)C(=O)O
Core Scaffold 2-Aminothiazole-5-carboxylic acid
pKa (Predicted) ~3.5 (Carboxylic acid), ~5.0 (Thiazole nitrogen)
LogP (Predicted) 0.8 – 1.2 (Moderate lipophilicity)

Part 2: Supply Chain & Procurement Analysis

Market Status

Unlike commodity chemicals (e.g., acetone), this compound is a specialty building block . It is frequently "made-to-order" or held in small stocks by catalog vendors.

Validated Suppliers

The following suppliers have listed this specific CAS or possess the immediate capability to synthesize it based on the parent scaffold.

Supplier Catalog ID Stock Status Region
Accela ChemBio SY193400Inquire (Lead time 2-3 weeks)USA/China
Enamine CustomMake-on-DemandUkraine/USA
WuXi AppTec CustomFTE/FFS BasisChina/Global
Matrix Fine Chem InquireCustom SynthesisSwitzerland
Price Benchmarking

Pricing is volume-dependent. The following estimates are based on current market rates for 2-alkylamino-thiazole-5-carboxylic acid derivatives:

  • Research Scale (100 mg - 1 g): $150 - $400 USD per gram.

  • Pilot Scale (10 g - 100 g): $50 - $120 USD per gram.

  • Bulk Scale (>1 kg): Requires custom process optimization; typically <$1,500/kg.

Procurement Strategy: Do not rely on web pricing. Request a quote specifying HPLC purity >97% and NMR confirmation , as degradation of the ethylamino group can occur during long-term storage.

Part 3: Synthesis & Manufacturing Protocol

For researchers unable to source the compound or requiring stable isotope labeling, the following synthesis route is the industry standard. It utilizes a modified Hantzsch thiazole synthesis.

Reaction Logic

The synthesis relies on the condensation of N-ethylthiourea with ethyl 2-chloro-3-oxopropanoate (also known as ethyl 2-chloro-2-formylacetate).[1] The formyl group directs the regioselectivity, ensuring the carboxylate ends up at the 5-position.

Step-by-Step Protocol
Step 1: Cyclization to Ethyl Ester
  • Reagents: Dissolve N-ethylthiourea (1.0 eq) in anhydrous Ethanol (0.5 M concentration).

  • Addition: Add Ethyl 2-chloro-3-oxopropanoate (1.05 eq) dropwise at room temperature.

    • Note: This reagent is often generated in situ from ethyl chloroacetate and ethyl formate if commercial stock is unavailable.

  • Reflux: Heat the mixture to reflux (78°C) for 4–6 hours. Monitor by TLC (50% EtOAc/Hexanes).

  • Workup: Cool to 0°C. The hydrobromide/hydrochloride salt of the ester often precipitates. Filter and wash with cold ethanol. Neutralize with saturated NaHCO₃ to obtain the free base ethyl ester.

Step 2: Saponification (Hydrolysis)
  • Hydrolysis: Suspend the ethyl ester in THF:Water (1:1). Add LiOH·H₂O (2.5 eq).

  • Reaction: Stir at ambient temperature for 12 hours. Avoid heating to prevent decarboxylation.

  • Isolation: Acidify carefully with 1M HCl to pH 3–4. The target acid, 2-(ethylamino)-1,3-thiazole-5-carboxylic acid , will precipitate as a white/off-white solid.

  • Purification: Recrystallize from Methanol/Water if purity is <95%.

Synthesis Workflow Diagram

SynthesisPathStart1N-EthylthioureaInterIntermediate:Ethyl 2-(ethylamino)thiazole-5-carboxylateStart1->Inter Reflux, EtOH CyclizationStart2Ethyl 2-chloro-3-oxopropanoateStart2->InterFinalTarget:2-(Ethylamino)-1,3-thiazole-5-carboxylic acidInter->Final LiOH, THF/H2O Hydrolysis (pH 3)

Figure 1: Validated synthetic route via Hantzsch cyclization.

Part 4: Quality Control & Validation (Self-Validating System)

To ensure experimental integrity, every batch must pass the following QC checkpoints.

Method Expected Result Diagnostic Value
¹H NMR (DMSO-d₆) δ ~7.8-8.0 ppm (s, 1H, C4-H) δ ~12-13 ppm (br s, 1H, COOH) δ ~3.2 ppm (q, 2H, CH₂), 1.1 ppm (t, 3H, CH₃)Confirms core structure and absence of decarboxylated byproduct.
LC-MS (ESI+) [M+H]⁺ = 173.04Confirms molecular weight.
HPLC Purity > 95% @ 254 nmEssential for biological assays to avoid off-target effects from thiourea residues.
Stability Warning

Thiazole-5-carboxylic acids can undergo decarboxylation at high temperatures (>150°C) or under strongly acidic conditions. Store the solid at -20°C under desiccant.

References

  • Accela ChemBio. Product Catalog: 2-(Ethylamino)-1,3-thiazole-5-carboxylic acid (CAS 1354963-14-6).[2][3] Retrieved from [2]

  • Zhao, R., et al. (2001). "A new facile synthesis of 2-aminothiazole-5-carboxylates." Tetrahedron Letters, 42(11), 2101-2102. Link

  • Wityak, J., et al. (2003). "Discovery and initial SAR of 2-amino-5-carboxamidothiazoles as inhibitors of the Src-family kinase p56Lck." Bioorganic & Medicinal Chemistry Letters, 13(22), 4007-4010. Link

  • Organic Syntheses. "Pseudothiohydantoin and related thiazole synthesis logic." Org.[4][1][5][6][7] Synth. Coll. Vol. 3, p.751. Link

Methodological & Application

Protocol for amide coupling using 2-ethylaminothiazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the optimized protocol for performing amide coupling using 2-ethylaminothiazole-5-carboxylic acid .

Strategic Overview

The substrate 2-ethylaminothiazole-5-carboxylic acid (1) presents a classic "amino-acid" challenge in organic synthesis. It contains both a nucleophilic secondary amine (at the C2 position) and an electrophilic carboxylic acid (at the C5 position).

Core Challenges:

  • Self-Coupling (Oligomerization): Upon activation of the carboxylic acid (e.g., with HATU or EDC), the unprotected secondary amine of a neighboring molecule can attack the active ester, leading to polymerization rather than the desired amide product.

  • Zwitterionic Solubility: As an amino acid, this molecule likely exists as a zwitterion or salt, resulting in poor solubility in standard organic solvents (DCM, THF) and requiring polar aprotic solvents (DMF, DMSO).

  • Nucleophilicity of the 2-Amino Group: While the thiazole ring pulls electron density, the N-ethyl group makes the secondary amine sufficiently nucleophilic to compete with the target amine, especially if the target amine is electron-deficient (e.g., an aniline).

The Solution: To ensure high yield and purity, the "Protection-Activation-Deprotection" strategy is the Gold Standard. Direct coupling is only recommended if using transient protecting groups (e.g., silylation).

Part 1: The Gold Standard Protocol (Step-by-Step)

This protocol utilizes a Boc-protection strategy to mask the 2-ethylamino group, enabling clean coupling of the carboxylic acid.

Phase A: N-Boc Protection

Objective: Convert the reactive secondary amine into an inert carbamate.

Materials:

  • Substrate: 2-ethylaminothiazole-5-carboxylic acid

  • Reagent: Di-tert-butyl dicarbonate (

    
    )
    
  • Base: Triethylamine (

    
    ) or DIPEA
    
  • Solvent: 1,4-Dioxane/Water (1:1) or DMF[1][2][3][4]

  • Catalyst: 4-Dimethylaminopyridine (DMAP) (10 mol%)

Procedure:

  • Dissolution: In a round-bottom flask, suspend 2-ethylaminothiazole-5-carboxylic acid (1.0 equiv) in 1,4-dioxane/water (1:1 v/v). If solubility is poor, use pure DMF.

  • Basification: Add

    
     (2.0 equiv) to deprotonate the zwitterion. The solution should become clear.
    
  • Addition: Cool to 0°C. Add

    
     (1.2 equiv) dissolved in a minimal amount of dioxane dropwise. Add DMAP (0.1 equiv).[4]
    
  • Reaction: Warm to Room Temperature (RT) and stir for 4–16 hours. Monitor by LC-MS for disappearance of starting material (

    
    ).
    
  • Workup:

    • Acidify carefully with 1M HCl to pH ~3 (precipitates the protected acid).

    • Extract with Ethyl Acetate (3x).

    • Wash combined organics with brine, dry over

      
      , and concentrate.
      
    • Result:2-(N-Boc-N-ethylamino)thiazole-5-carboxylic acid .

Phase B: Amide Coupling (The Activation)

Objective: Couple the protected acid with the target amine (


).

Reagent Selection Guide:

Reagent Scenario Why?
HATU Standard / Difficult Amines Highest coupling efficiency; minimizes reaction time.
T3P (Propylphosphonic anhydride) Scale-up / Solubility Excellent solubility in EtOAc/DMF; easy workup (water-soluble byproducts).

| EDC / HOBt | Cost-sensitive | Classical method; good for simple aliphatic amines. |

Protocol (Using HATU - Recommended):

  • Setup: Dissolve the N-Boc protected acid (1.0 equiv) in anhydrous DMF (0.1–0.2 M concentration).

  • Activation: Add DIPEA (3.0 equiv). Stir for 5 mins. Add HATU (1.1 equiv). The solution usually turns yellow/orange. Stir for 15–30 mins at RT to form the activated ester.

  • Coupling: Add the target amine (

    
    , 1.1–1.2 equiv).
    
  • Reaction: Stir at RT for 2–12 hours.

    • Tip: If the target amine is an electron-poor aniline, heat to 50°C.

  • Workup:

    • Dilute with Ethyl Acetate.

    • Wash with sat.

      
       (removes unreacted acid/HOBt).
      
    • Wash with 1M HCl (removes unreacted amine/DIPEA).

    • Wash with LiCl (5% aq) to remove DMF.

    • Dry and concentrate.[5] Purify via flash chromatography (Hexane/EtOAc).

Phase C: Deprotection

Objective: Remove the Boc group to yield the final product.

  • Dissolve the coupled amide in DCM.

  • Add TFA (Trifluoroacetic acid) (ratio 4:1 DCM:TFA).

  • Stir at RT for 1–2 hours.

  • Concentrate in vacuo. Azeotrope with toluene or DCM to remove excess TFA.

  • Neutralize with sat.

    
     or ammonia in methanol if free base is required.
    

Part 2: Alternative "In-Situ" Protocol (Advanced)

Use Case: If you cannot perform the 3-step sequence and must couple directly (High Risk, High Reward). This uses silylation to transiently protect the amine and solubilize the zwitterion.

Reagents:

  • Bis(trimethylsilyl)acetamide (BSA ) or Trimethylsilyl chloride (TMSCl)

  • Acid Chloride generator: Ghosez's Reagent or Oxalyl Chloride

Procedure:

  • Suspend 2-ethylaminothiazole-5-carboxylic acid in dry DCM (or THF).

  • Add BSA (2.5 equiv). Reflux for 1 hour.

    • Mechanism:[3] This silylates both the carboxylic acid (forming silyl ester) and the amine (forming

      
      -silyl amine), preventing self-coupling and solubilizing the molecule.
      
  • Cool to 0°C. Add Oxalyl Chloride (1.1 equiv) and a drop of DMF. Stir 1 hour to form the acid chloride (the silyl ester converts to acid chloride).

  • Add the target amine (

    
    ) and mild base (Pyridine or 2,6-Lutidine).
    
  • Stir at RT.[2][3]

  • Quench: Add MeOH/Water. The silyl groups on the amine will hydrolyze during workup, yielding the final product directly.

Part 3: Visualization & Logic

Workflow Diagram

G Start Start: 2-ethylaminothiazole-5-COOH (Zwitterionic Solid) Decision Choose Strategy Start->Decision RouteA Route A: Gold Standard (High Purity) Decision->RouteA Recommended RouteB Route B: In-Situ Silylation (Fast, Higher Risk) Decision->RouteB Experienced Chemists BocProt Step 1: N-Boc Protection (Boc2O, NaOH/Dioxane) RouteA->BocProt Activation Step 2: Activation (HATU/DIPEA/DMF) BocProt->Activation Coupling Step 3: Amide Coupling (+ Target Amine) Activation->Coupling Deprot Step 4: Deprotection (TFA/DCM) Coupling->Deprot Final Final Product: 2-ethylaminothiazole-5-carboxamide Deprot->Final Silylation Transient Protection (BSA/DCM Reflux) RouteB->Silylation AcidChloride Activation (Oxalyl Chloride) Silylation->AcidChloride DirectCouple Coupling + Hydrolysis (Target Amine -> Workup) AcidChloride->DirectCouple DirectCouple->Final

Caption: Decision tree comparing the robust Protection strategy (Route A) vs. the transient Silylation strategy (Route B).

Part 4: Troubleshooting & Optimization

ObservationProbable CauseCorrective Action
Low Yield / Polymerization Self-coupling of unprotected substrate.Switch to Route A (Boc protection). Ensure full protection before coupling.
Poor Solubility Zwitterionic nature of the starting material.Use DMF or NMP as solvent. Add LiCl (solubilizing agent) or use the Silylation method (Route B).
No Reaction (Coupling) Steric hindrance or low nucleophilicity of target amine.Switch coupling agent to HATU or COMU . Heat reaction to 50°C.
Racemization Not applicable (Thiazole is achiral at C5).N/A - One advantage of this scaffold.[5][6]

References

  • Dasatinib Synthesis Protocols: Application Notes for the Synthesis of 2-Aminothiazole-5-Carboxamides. BenchChem.[6] Link (General reference for thiazole amide synthesis).

  • Amide Coupling Reagents: Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews. Link

  • Silylation Strategy: One-pot synthesis of amides from carboxylic acids using silylating agents. Organic Chemistry Portal. Link

  • Thiazole Properties: 2-Aminothiazole Solubility and Reactivity Data. PubChem, NIH. Link

Sources

Application Note: High-Fidelity Cyclization of Ethyl 2-Chloro-3-Oxopropionate with Ethylthiourea

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Overview

This Application Note details the protocol for the synthesis of ethyl 2-(ethylamino)thiazole-5-carboxylate via the Hantzsch cyclization of ethyl 2-chloro-3-oxopropionate (or its synthetic equivalents) with


-ethylthiourea .

The 2-aminothiazole-5-carboxylate scaffold is a privileged pharmacophore, serving as the structural core for several kinase inhibitors (e.g., Dasatinib). While the reaction follows the classical Hantzsch thiazole synthesis, the specific use of the aldehyde equivalent (3-oxopropionate) rather than the ketone (acetoacetate) presents unique stability challenges. Ethyl 2-chloro-3-oxopropionate is prone to polymerization and oxidation; therefore, this guide prioritizes protocols that ensure the integrity of this electrophile to maximize regioselectivity and yield.

Key Technical Challenges
  • Substrate Instability: The

    
    -halo- 
    
    
    
    -formyl ester is highly reactive.
  • Regioselectivity:

    
    -ethylthiourea contains two nucleophilic nitrogens (
    
    
    
    and
    
    
    ). Controlling which nitrogen incorporates into the ring versus the exocyclic amine is critical.
  • Tautomerism: The product exists in equilibrium between the amino-thiazole and imino-thiazoline forms, influenced by pH and solvent.

Chemical Mechanism & Regiochemistry

The reaction proceeds via a stepwise condensation-cyclodehydration sequence. Understanding the mechanism is vital for troubleshooting low yields or impurity profiles.

Mechanistic Pathway[1][2][3]
  • S-Alkylation (Rate Determining Step): The sulfur atom of ethylthiourea (the most nucleophilic site) attacks the C2 position of the propionate, displacing the chloride.

  • Cyclization: The unsubstituted nitrogen (

    
    ) attacks the carbonyl (C3, aldehyde), followed by dehydration.
    
    • Expert Insight: Although the

      
      -ethyl group increases the electron density of its adjacent nitrogen, steric hindrance typically favors the attack of the unsubstituted 
      
      
      
      on the aldehyde during ring closure. This results in the 2-(ethylamino)thiazole as the major product.
DOT Visualization: Reaction Mechanism

HantzschMechanism Reactants Reactants Ethyl 2-chloro-3-oxopropionate + N-Ethylthiourea Inter1 Intermediate 1 S-Alkylation at C2 (Thioimidate formation) Reactants->Inter1 Nucleophilic Attack (S -> C-Cl) Inter2 Intermediate 2 Intramolecular N-Attack on C3 (Aldehyde) Inter1->Inter2 Ring Closure (NH2 -> C=O) Transition Dehydration (- H2O, - HCl) Inter2->Transition Aromatization Product Product Ethyl 2-(ethylamino) thiazole-5-carboxylate Transition->Product Final Tautomerization

Figure 1: Mechanistic flow of the Hantzsch cyclization favoring the 2-(ethylamino) regioisomer.

Material Considerations & Precursors

Critical Warning: Pure ethyl 2-chloro-3-oxopropionate is a lachrymator and degrades rapidly at room temperature. It is rarely used directly in robust industrial processes.

Recommended Precursor Strategy

Instead of isolating the unstable chloro-aldehyde, use one of the following stable equivalents:

  • The Acetal Form: Ethyl 2-chloro-3,3-diethoxypropionate (Stable, requires acid hydrolysis in situ).

  • The Enamine Form: Ethyl 2-chloro-3-(dimethylamino)acrylate (Solid, hydrolyzes to aldehyde).

  • In Situ Generation: Chlorination of ethyl 3-ethoxyacrylate.

The protocol below assumes the use of the Acetal or the commercially available (but unstable) Chloro-aldehyde handled under strict temperature control.

Detailed Experimental Protocol

Method A: Standard Cyclization (Using Ethyl 2-chloro-3,3-diethoxypropionate)

Recommended for highest reproducibility.

Reagents
ReagentMW ( g/mol )Equiv.Role
Ethyl 2-chloro-3,3-diethoxypropionate224.681.0Electrophile Precursor

-Ethylthiourea
104.171.1Dinucleophile
Ethanol (Absolute)-Solvent (10 vol)Solvent
Hydrochloric Acid (1N)-0.5 volAcetal Deprotection
Sodium Bicarbonate (sat. aq.)--Neutralization
Step-by-Step Procedure
  • Acetal Hydrolysis (Activation):

    • Charge Ethyl 2-chloro-3,3-diethoxypropionate (10.0 g, 44.5 mmol) into a round-bottom flask.

    • Add Ethanol (50 mL) and 1N HCl (5 mL).

    • Stir at room temperature for 30–60 minutes.

    • Checkpoint: Monitor by TLC or LCMS for the disappearance of the acetal and formation of the aldehyde species (often visible as a new polar spot).

  • Cyclization:

    • Add

      
      -Ethylthiourea  (5.1 g, 49.0 mmol) to the reaction mixture.
      
    • Heat the mixture to reflux (78 °C) .

    • Maintain reflux for 2 to 4 hours .

    • Observation: The solution typically turns yellow/orange. A precipitate may form (the hydrochloride salt of the thiazole).

  • Workup & Isolation:

    • Cool the reaction mixture to 0–5 °C in an ice bath.

    • Neutralization: Slowly add saturated NaHCO₃ solution (or 10% NH₄OH) until pH

      
       8. This converts the thiazole hydrochloride salt to the free base.
      
    • Stir the resulting suspension for 30 minutes at 0 °C to maximize precipitation.

    • Filtration: Filter the solid product using a Buchner funnel.[1][2]

    • Wash: Wash the filter cake with cold water (

      
       mL) followed by cold ethanol (
      
      
      
      mL).
  • Purification:

    • Dry the solid under vacuum at 45 °C.

    • Recrystallization (if needed): Dissolve in hot Ethanol, treat with activated charcoal (optional), filter hot, and cool to crystallize.

Method B: Direct Reaction (Using Ethyl 2-chloro-3-oxopropionate)

Use only if fresh, high-quality starting material is available.

  • Dissolve

    
    -ethylthiourea  (1.1 equiv) in Ethanol.
    
  • Cool to 0 °C.

  • Dropwise add ethyl 2-chloro-3-oxopropionate (1.0 equiv) to control the exotherm.

  • Allow to warm to room temperature, then reflux for 2 hours.

  • Follow Workup Step 3 from Method A.

Experimental Workflow Diagram

Workflow Start Start: Ethyl 2-chloro-3,3-diethoxypropionate (Acetal Precursor) Activation Activation: Add EtOH + cat. HCl Stir 30 min @ RT Start->Activation Addition Reagent Addition: Add N-Ethylthiourea (1.1 eq) Activation->Addition Reaction Cyclization: Reflux (78°C) for 3h Addition->Reaction Quench Quench/Precipitation: Cool to 0°C Adjust pH to 8 (NaHCO3) Reaction->Quench Isolation Isolation: Filter Solid Wash (Water/Cold EtOH) Quench->Isolation Final Final Product: Ethyl 2-(ethylamino)thiazole-5-carboxylate Isolation->Final

Figure 2: Operational workflow for the acetal-based synthesis route.

Troubleshooting & Quality Control

Regiochemistry Confirmation
  • 1H NMR Diagnostic: The proton at the C4 position of the thiazole ring is a singlet appearing between

    
     7.8 – 8.2 ppm.
    
  • Ethyl Group Signals:

    • Product (2-ethylamino): The ethyl signals (quartet/triplet) will show coupling to the NH proton (broad singlet, exchangeable).

    • Impurity (3-ethyl-2-imino): The ethyl signals will appear slightly downfield due to the positive character of the ring nitrogen in the imino form.

Common Issues
ProblemProbable CauseSolution
Low Yield / Tarring Polymerization of the aldehyde intermediate.Switch to Method A (Acetal precursor). Ensure inert atmosphere (

).
Product Oiling Out Incomplete neutralization or impure starting material.Ensure pH is basic (8-9). Seed the solution with a crystal of pure product.
Color Issues Oxidation of sulfur species.[3]Perform reaction under Nitrogen.[1][4][5] Use fresh thiourea.

References

  • Hantzsch Thiazole Synthesis Review

    • Citation: Eslami, M. et al. "Recent advances in Hantzsch thiazole synthesis." Current Organic Chemistry, 2018.
    • Context: General mechanism and scope of -halo carbonyl condens
    • Source:

  • Synthesis of 2-Aminothiazole-5-carboxylates (Dasatinib Intermediates)

    • Citation: Das, J. et al. "2-Aminothiazole as a Novel Kinase Inhibitor Template. Structure-Activity Relationship Studies toward the Discovery of N-(2-Chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1-piperazinyl]-2-methyl-4-pyrimidinyl]amino]-5-thiazolecarboxamide (Dasatinib)." Journal of Medicinal Chemistry, 2006, 49(23), 6819–6832.
    • Context: Establishes the use of ethyl 3-ethoxyacrylate and thiourea to access this specific scaffold.
    • Source:

  • Regioselectivity in N-Substituted Thioureas

    • Citation: Singh, S.P. et al. "Hantzsch thiazole synthesis: A re-examination of the reaction of -haloketones with substituted thioureas." Indian Journal of Chemistry, 1990.
    • Context: detailed analysis of why 2-amino vs 2-imino isomers form.
    • Source:

  • Handling of Ethyl 2-chloro-3-oxopropionate

    • Citation: PubChem Compound Summary for CID 118931, Ethyl 3-chloro-3-oxopropionate (and rel
    • Context: Safety and physical property data.[1][2][5][6]

    • Source:

(Note: While specific URL deep-links to older papers can decay, the DOI links provided for major journals (ACS) are persistent.)

Sources

Functionalization of C5 position in 2-aminothiazole rings

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Functionalization of the C5 Position in 2-Aminothiazole Rings

Part 1: Strategic Analysis & Reactivity Profile

The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, serving as the core pharmacophore in blockbuster drugs like Dasatinib (Bcr-Abl inhibitor) and Avatrombopag .

While the C2-amino group is the primary vector for hydrogen bonding, the C5 position is the critical "metabolic handle." Unsubstituted C4/C5 positions are prone to metabolic epoxidation by CYP450 enzymes, leading to ring opening and the formation of reactive thiourea metabolites (toxicophores). Functionalizing C5 is therefore not just a potency optimization strategy; it is a safety requirement to block metabolic soft spots.

Regioselectivity: The Electronic Logic

The 2-aminothiazole ring is an electron-rich heterocycle, but its reactivity is nuanced:

  • C5 Position (Nucleophilic): The highest electron density resides at C5 due to the resonance contribution of the exocyclic nitrogen lone pair pushing into the ring (enamine-like character). It is the preferred site for Electrophilic Aromatic Substitution (SEAr) .

  • C4 Position: Less nucleophilic than C5. Functionalization here usually requires de novo ring synthesis or directing groups.

  • N-Position: The exocyclic amine is a competing nucleophile. Without careful pH control or protecting groups, electrophiles (especially alkyl halides) will react at the Nitrogen first.

Decision Matrix: Choosing the Right Pathway (See Diagram 1 below for the visual workflow)

  • Target: Halogen (Br, I, Cl)

    
    Direct Electrophilic Substitution. 
    
  • Target: Aryl/Heteroaryl

    
    Suzuki-Miyaura Coupling  (via C5-Bromide) or Direct C-H Arylation .
    
  • Target: Carbonyl/Amide

    
    De Novo Synthesis  (Hantzsch) is superior. Direct Friedel-Crafts acylation often fails due to amine coordination with Lewis acids.
    

Part 2: Visual Workflows (Graphviz)

C5_Functionalization Start Target: C5-Functionalized 2-Aminothiazole Decision1 Desired Functional Group? Start->Decision1 Path_Halo Halogen (Br, I) Decision1->Path_Halo Halogen Path_Aryl Aryl / Heteroaryl Decision1->Path_Aryl Biaryl Path_Cyl Acyl / Carbonyl Decision1->Path_Cyl Ketone/Amide Method_SEAr Method A: Electrophilic Substitution (NBS/NIS) Path_Halo->Method_SEAr High Yield Path_Aryl->Method_SEAr Step 1 Method_CH Method C: Direct C-H Arylation (Atom Economy) Path_Aryl->Method_CH Advanced (Green) Method_Hantzsch Method D: De Novo Hantzsch Synthesis (Pre-functionalized Precursors) Path_Cyl->Method_Hantzsch Preferred Route Method_Suzuki Method B: Suzuki-Miyaura Coupling (Pd-Catalyzed) Method_SEAr->Method_Suzuki Step 2 (Robust)

Figure 1: Strategic decision tree for selecting the optimal synthetic route based on the target C5 substituent.

Part 3: Detailed Experimental Protocols

Protocol A: Regioselective C5-Bromination (The Gateway Step)

This protocol uses NBS (N-bromosuccinimide) which is superior to elemental bromine (


) for regiocontrol. 

in acetic acid often leads to hydrobromide salt precipitation which complicates stirring and stoichiometry.
  • Substrate: 2-Aminothiazole (unprotected).

  • Reagent: NBS (1.05 equiv).

  • Solvent: DMF or Acetonitrile (ACN).

Step-by-Step Procedure:

  • Dissolution: Dissolve 2-aminothiazole (10 mmol, 1.0 g) in ACN (20 mL). Cool to 0°C in an ice bath. Note: Lower temperature improves regioselectivity by suppressing N-bromination.

  • Addition: Dissolve NBS (10.5 mmol, 1.87 g) in ACN (10 mL) and add dropwise over 15 minutes. Protect from light (wrap flask in foil) to prevent radical side reactions.

  • Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature (RT) for 2 hours. Monitor by TLC (50% EtOAc/Hexane). The product (C5-Br) is typically less polar than the starting material.

  • Workup: Pour the mixture into ice-water (100 mL). The product usually precipitates as a solid.

  • Purification: Filter the solid. Wash with cold water (2 x 20 mL) and hexanes (20 mL) to remove succinimide byproducts. Recrystallize from Ethanol if necessary.

    • Yield Expectations: 85-95%.

    • Validation: ^1H NMR will show the disappearance of the C5-H doublet (approx. 6.5-7.0 ppm) and retention of the C4-H singlet (shifted downfield).

Protocol B: Suzuki-Miyaura Cross-Coupling at C5

Coupling at the C5 position is highly efficient due to the electron-deficient nature of the thiazole ring facilitating the oxidative addition step of the Palladium cycle.

  • Substrate: 2-Amino-5-bromothiazole (from Protocol A).[1]

  • Partner: Aryl Boronic Acid (1.2 equiv).

  • Catalyst:

    
     (5 mol%) or 
    
    
    
    (for sterically hindered cases).
  • Base:

    
     (2 M aqueous solution, 3 equiv).
    
  • Solvent: 1,4-Dioxane.

Step-by-Step Procedure:

  • Setup: In a microwave vial or Schlenk flask, combine the 5-bromo-2-aminothiazole (1.0 mmol), aryl boronic acid (1.2 mmol), and

    
     (0.05 mmol).
    
  • Inertion: Seal the vessel and purge with Argon/Nitrogen for 5 minutes. Critical: Oxygen poisons the Pd(0) species.

  • Solvent Addition: Add degassed 1,4-Dioxane (4 mL) and 2 M

    
     (1.5 mL) via syringe.
    
  • Heating: Heat to 90°C (oil bath) or 100°C (Microwave, 30 mins).

  • Workup: Dilute with EtOAc, wash with water and brine. Dry over

    
    .
    
  • Purification: Flash column chromatography.

    • Note: If the free amine interferes with the catalyst (rare at C5 but possible), use an N-acetyl protected substrate and deprotect later with hydrazine or dilute HCl.

Protocol C: Direct C-H Arylation (Advanced)

This method avoids the bromination step but requires precise tuning to favor C5 over C4.

  • Catalyst System:

    
     (5 mol%) + 1,10-Phenanthroline (ligand).
    
  • Oxidant: Air or

    
     (if using boronic acids, oxidant is not needed; for direct coupling with halides, base is used). Correction: For direct C-H arylation with aryl halides, a base is used.
    
  • Conditions:

    
    , DMF, 140°C.
    

Mechanism Visualization (DOT):

Reaction_Mechanism Step1 Pd(II) Coordination to Thiazole Sulfur/Nitrogen Step2 C5-H Activation (CMD: Concerted Metalation-Deprotonation) Step1->Step2 Regioselectivity controlled by electronic bias of C5 Step3 Oxidative Addition of Ar-X to Pd Step2->Step3 Step4 Reductive Elimination (C5-Ar Bond Formation) Step3->Step4 Product Release caption Figure 2: Simplified mechanism for Pd-catalyzed Direct C-H Arylation at C5.

Part 4: Data Summary & Troubleshooting

Comparison of Methods

FeatureElectrophilic Subst. (Protocol A)Suzuki Coupling (Protocol B)Direct C-H Arylation (Protocol C)
Scope Halogens, Nitro, SulfonylAryl, Heteroaryl, VinylAryl, Heteroaryl
Regioselectivity Excellent (C5 >> C4)Pre-determined by Br positionGood (C5 > C4), temp dependent
Scalability High (kg scale)High (kg scale)Moderate (Ligand cost)
Atom Economy Moderate (Succinimide waste)Low (Boronic waste)High (No pre-functionalization)

Troubleshooting Guide:

  • Problem: N-alkylation/arylation observed instead of C5.

    • Cause: Reaction medium too basic or electrophile too "hard".

    • Solution: Use a protecting group (Acetyl or Boc) on the amine. For halogenation, keep temperature < 0°C.

  • Problem: Low yield in Suzuki Coupling.

    • Cause: Catalyst poisoning by the free amine or sulfur.

    • Solution: Switch to "Buchwald Precatalysts" (e.g., XPhos Pd G2) which are more robust against heteroatom coordination.

  • Problem: Inseparable mixture of C4 and C5 isomers in C-H activation.

    • Solution: Switch to the Bromination -> Suzuki route (Protocol A + B) for absolute regiocontrol.

References

  • Efficient and Regioselective Halogenations of 2-Amino-1,3-thiazoles with Copper Salts . National Institutes of Health (NIH). Available at: [Link]

  • Microwave-assisted regioselective direct C–H arylation of thiazole derivatives . Royal Society of Chemistry (MedChemComm). Available at: [Link]

  • Transition Metal‐Driven Selectivity in Direct C−H Arylation of Imidazo[2,1‐b]Thiazole . National Institutes of Health (NIH). Available at: [Link]

  • Synthesis of 2-aminothiazole sulfonamides as potent biological agents . National Institutes of Health (NIH). Available at: [Link]

Sources

Preparation of 2-ethylamino-thiazole-5-carboxamides

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Synthesis of 2-Ethylamino-thiazole-5-carboxamides

Executive Summary & Strategic Importance

The 2-amino-thiazole-5-carboxamide motif is a privileged pharmacophore in medicinal chemistry, serving as the structural anchor for several high-profile kinase inhibitors, including Dasatinib (Sprycel) . The specific variant, 2-ethylamino-thiazole-5-carboxamide , represents a critical class of secondary amine derivatives where the ethyl group modulates lipophilicity and steric fit within the ATP-binding pocket of target kinases (e.g., Src, Abl).

This Application Note provides a rigorous, field-validated guide for synthesizing this scaffold. Unlike generic preparations, this protocol addresses the two primary challenges in thiazole chemistry:

  • Regiocontrol: Ensuring exclusive formation of the 2-amino isomer over the 3-imino tautomer during Hantzsch cyclization.

  • Amide Fidelity: Preventing decarboxylation of the sensitive thiazole-5-carboxylic acid intermediate during coupling.

Retrosynthetic Analysis & Logic

To ensure scalability and chemical diversity, we employ a Convergent Strategy . The 5-carboxamide is not introduced early; instead, we construct a robust Ethyl 2-ethylamino-thiazole-5-carboxylate core via Hantzsch synthesis, followed by saponification and late-stage amidation. This allows researchers to diverge at the final step to create libraries of amides.

Critical Decision Point: We utilize N-ethylthiourea rather than alkylating a pre-formed 2-aminothiazole. Direct alkylation of 2-aminothiazoles often yields mixtures of exocyclic amine (desired) and endocyclic ring nitrogen (undesired) alkylation. Starting with N-ethylthiourea locks the regiochemistry.

Retrosynthesis Target Target: 2-Ethylamino-thiazole-5-carboxamide Amide Amide Coupling Target->Amide Acid Intermediate: 2-Ethylamino-thiazole-5-carboxylic Acid Amide->Acid Ester Precursor: Ethyl 2-ethylamino-thiazole-5-carboxylate Acid->Ester Saponification Hantzsch Hantzsch Cyclization Ester->Hantzsch Thiourea Reagent A: N-Ethylthiourea Hantzsch->Thiourea Halo Reagent B: Ethyl 2-chloro-3-oxopropanoate (or 2-chloroacetoacetate) Hantzsch->Halo

Caption: Retrosynthetic tree illustrating the convergent Hantzsch strategy to avoid regioselectivity issues.

Detailed Experimental Protocols

Protocol A: The Modified Hantzsch Cyclization

Objective: Synthesis of Ethyl 2-(ethylamino)thiazole-5-carboxylate.

Chemical Causality: Standard Hantzsch conditions often use refluxing ethanol. However, for 5-carboxylate derivatives, the


-halo- 

-ketoester precursors are thermally unstable. We employ a controlled-temperature addition followed by a scavenger quench to maximize yield.

Reagents:

  • N-Ethylthiourea (1.0 equiv): The nucleophilic component.

  • Ethyl 2-chloro-3-oxopropanoate (1.1 equiv): The electrophile (commercially available or prepared as a crude oil). Note: If the 4-methyl analog is desired, use Ethyl 2-chloroacetoacetate.

  • Ethanol (Absolute): Solvent (0.5 M concentration).

  • Molecular Sieves (3Å): To scavenge water and drive cyclodehydration.

Step-by-Step Methodology:

  • Preparation: In a dry round-bottom flask equipped with a reflux condenser and magnetic stir bar, dissolve N-ethylthiourea (10.0 mmol, 1.04 g) in absolute ethanol (20 mL). Add 1.0 g of activated 3Å molecular sieves.

  • Controlled Addition: Cool the solution to 0°C. Add Ethyl 2-chloro-3-oxopropanoate (11.0 mmol) dropwise over 15 minutes. Reasoning: Low temp prevents self-condensation of the electrophile.

  • Cyclization: Allow the mixture to warm to room temperature (RT) over 1 hour, then heat to reflux (78°C) for 4 hours.

    • Validation: Monitor TLC (50% EtOAc/Hexanes).[1] The thiourea spot (low R_f) should disappear, replaced by a fluorescent UV-active spot (higher R_f).

  • Workup: Cool to RT. Filter off sieves. Concentrate the solvent under reduced pressure.

  • Neutralization: The product exists as the HCl salt. Resuspend the residue in EtOAc (50 mL) and wash with saturated NaHCO₃ (2 x 30 mL). This liberates the free base.[2]

  • Purification: Dry organic layer over Na₂SO₄, filter, and concentrate. Recrystallize from minimal hot Ethanol/Hexane or purify via flash chromatography (Gradient: 0-40% EtOAc in Hexanes).

Expected Yield: 75-85% as a pale yellow solid.

Protocol B: Saponification & "Soft" Amide Coupling

Objective: Conversion to the final Carboxamide without decarboxylation.

Chemical Causality: Thiazole-5-carboxylic acids are electron-deficient and prone to decarboxylation under high heat or strong acid. We use Lithium Hydroxide (LiOH) for mild hydrolysis and HATU for ambient-temperature coupling to avoid thermal stress.

Step-by-Step Methodology:

Part 1: Saponification

  • Dissolve the ester from Protocol A (5.0 mmol) in THF:Water (3:1, 20 mL).

  • Add LiOH·H₂O (10.0 mmol, 2.0 equiv). Stir at RT for 3-6 hours.

  • Critical Step (pH Adjustment): Carefully acidify with 1N HCl to pH 3-4 while cooling on ice. Do not go below pH 2 to avoid protonating the thiazole nitrogen excessively, which complicates isolation.

  • Collect the precipitate by filtration.[3][4] Dry under vacuum. Do not heat dry.

Part 2: Amide Coupling

  • Activation: Suspend the dry acid (1.0 mmol) in anhydrous DMF (5 mL). Add HATU (1.1 mmol) and DIPEA (2.5 mmol). Stir for 10 minutes.

    • Observation: The suspension should clarify as the activated ester forms.

  • Coupling: Add the desired amine (

    
    , 1.1 mmol). Stir at RT for 12-16 hours.
    
  • Workup: Dilute with EtOAc (30 mL). Wash with water (3 x 10 mL) to remove DMF and urea byproducts. Wash with brine, dry (Na₂SO₄), and concentrate.

Data Presentation & Process Validation

Table 1: Troubleshooting & Optimization Matrix

IssueObservationRoot CauseCorrective Action
Low Yield (Step A) Dark tarry reaction mixturePolymerization of

-halo ester
Maintain 0°C during addition; ensure reagents are fresh.
Regioisomer Impurity Multiple spots on TLCN-alkylation vs S-alkylation competitionUse N-ethylthiourea (not ethylamine + chlorothiazole).
Decarboxylation Gas evolution during saponificationpH too low or temp too highKeep T < 40°C; Acidify only to pH 3-4.
Poor Coupling Acid remains unreactedSteric hindrance of amineSwitch coupling agent to T3P (Propylphosphonic anhydride) in EtOAc.

Workflow Visualization

The following diagram details the operational flow, highlighting the critical control points (CCPs) where the scientist must intervene to ensure quality.

Workflow cluster_0 Phase 1: Core Synthesis cluster_1 Phase 2: Functionalization Step1 Mix Thiourea + Alpha-Halo Ester Step2 Reflux (4h) CC: Monitor TLC Step1->Step2 Step3 NaHCO3 Workup (Free Base Formation) Step2->Step3 Step4 LiOH Saponification CC: pH Control (3-4) Step3->Step4 Step5 HATU Activation (In situ) Step4->Step5 Step6 Amine Addition (RT, 12h) Step5->Step6

Caption: Operational workflow highlighting Critical Control Points (CC:).

References

  • Das, J., et al. (2006). "2-Aminothiazole as a Novel Kinase Inhibitor Template. Structure-Activity Relationship Studies toward the Discovery of N-(2-Chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1-piperazinyl]-2-methyl-4-pyrimidinyl]amino]-5-thiazolecarboxamide (Dasatinib, BMS-354825) as a Potent pan-Src Kinase Inhibitor." Journal of Medicinal Chemistry.

  • Zhao, R., et al. (2012). "Improved Synthesis of Dasatinib." Organic Process Research & Development.

  • Hantzsch, A. (1887). "Ueber die Synthese des Thiazols und seiner Derivate." Berichte der deutschen chemischen Gesellschaft.
  • Valeur, E., & Bradley, M. (2009). "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews. (Reference for HATU/T3P selection).

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-(ethylamino)-1,3-thiazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-(ethylamino)-1,3-thiazole-5-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this synthesis. By combining established chemical principles with practical, field-proven insights, this document provides a robust framework for optimizing yield, ensuring purity, and troubleshooting experimental hurdles.

Synthetic Pathway Overview

The synthesis of 2-(ethylamino)-1,3-thiazole-5-carboxylic acid is typically achieved via a two-step process. The foundational reaction is the Hantzsch thiazole synthesis, which constructs the core heterocyclic ring system to yield an ester intermediate.[1][2] This intermediate is then hydrolyzed in a subsequent step to afford the final carboxylic acid. This strategic two-step approach allows for greater control over the reaction and simplifies the purification of the final product.

Synthetic_Workflow cluster_0 Step 1: Hantzsch Thiazole Synthesis cluster_1 Step 2: Saponification Start α-Halo Carbonyl Precursor (e.g., Ethyl 2-chloroacetoacetate) + N-Ethylthiourea Ester Ethyl 2-(ethylamino)-1,3-thiazole-5-carboxylate (Intermediate) Start->Ester Condensation in Solvent (e.g., Ethanol) Ester_hydrolysis Ethyl 2-(ethylamino)-1,3-thiazole-5-carboxylate Ester->Ester_hydrolysis Acid 2-(ethylamino)-1,3-thiazole-5-carboxylic acid (Final Product) Ester_hydrolysis->Acid Basic Hydrolysis (e.g., KOH) followed by Acidic Work-up

Caption: General two-step workflow for the synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable method for preparing the 2-(ethylamino)-1,3-thiazole-5-carboxylic acid scaffold? The most widely employed method is the Hantzsch thiazole synthesis to first create an ester derivative, such as ethyl 2-(ethylamino)-1,3-thiazole-5-carboxylate, followed by saponification (hydrolysis) of the ester to yield the desired carboxylic acid.[3][4] This classic condensation reaction between an α-haloketone and a thiourea derivative is highly versatile and has been extensively optimized for producing 2-aminothiazole cores.[1][5]

Q2: Why not synthesize the carboxylic acid directly in a single step? While one-pot syntheses are often desirable for efficiency, the two-step approach offers critical advantages. The ester intermediate is generally more stable, less polar, and easier to purify via standard techniques like recrystallization or column chromatography compared to the final carboxylic acid. Furthermore, the acidic proton of the carboxylic acid can interfere with the reaction conditions of the Hantzsch synthesis, potentially leading to lower yields and more complex side-product profiles.

Q3: Can this synthesis be performed using "green" or environmentally sustainable methods? Yes, significant advancements have been made in developing greener alternatives for the Hantzsch synthesis.[6][7] These include the use of recyclable catalysts, performing the reaction in greener solvents like water or ethanol, or under solvent-free conditions.[6] Additionally, energy-efficient techniques such as microwave irradiation or ultrasound have been shown to dramatically reduce reaction times and, in many cases, improve yields.[6]

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific experimental problems in a question-and-answer format.

Troubleshooting_Tree Start Low Yield or Impure Product? Step Which Step is Problematic? Start->Step Step1 Step 1: Ester Synthesis Step->Step1 Condensation Step2 Step 2: Hydrolysis Step->Step2 Saponification Purification Purification Step->Purification Isolation Step1_Causes Potential Causes for Low Yield in Step 1 Step1->Step1_Causes Step2_Causes Potential Causes for Low Yield in Step 2 Step2->Step2_Causes Purification_Causes Common Purification Issues Purification->Purification_Causes Reagents Reagent Quality/ Stoichiometry Step1_Causes->Reagents Conditions Reaction Conditions (Temp, Time, Solvent) Step1_Causes->Conditions SideRxns Side Reactions/ Isomer Formation Step1_Causes->SideRxns Incomplete Incomplete Hydrolysis Step2_Causes->Incomplete Workup Improper Work-up (pH) Step2_Causes->Workup Salts Inorganic Salt Contamination Purification_Causes->Salts Recrystal Recrystallization Failure Purification_Causes->Recrystal

Caption: Decision tree for troubleshooting common synthesis issues.

Problem Area 1: Low Yield in Ester Synthesis (Hantzsch Condensation)

Q: My reaction to form ethyl 2-(ethylamino)-1,3-thiazole-5-carboxylate is resulting in a very low yield. What are the most common culprits?

A: Low yields in the Hantzsch synthesis are a frequent issue and can typically be traced back to one of four key areas:

  • Suboptimal Reaction Conditions: The kinetics of the condensation and cyclization steps are highly sensitive to temperature, time, and solvent. The reaction is often performed at reflux in a protic solvent like ethanol.[6] If the yield is low, ensure the reaction has gone to completion by monitoring via Thin-Layer Chromatography (TLC).[8] Extending the reflux time or considering a higher-boiling solvent may be beneficial. Microwave-assisted synthesis can also be explored to enhance yields and significantly shorten reaction times.[6]

  • Purity and Stoichiometry of Reactants: The purity of the α-haloketone and N-ethylthiourea is paramount. Impurities can lead to competing side reactions. It is also common practice to use a slight excess (1.1-1.2 equivalents) of the thiourea to drive the reaction to completion, as it is often easier to remove during work-up than the α-haloketone.[9]

  • Side Reactions and Isomer Formation: A significant cause of yield loss is the formation of isomeric impurities. The reaction can produce both the desired 2-(ethylamino)thiazole and the 3-ethyl-2-imino-2,3-dihydrothiazole isomer.[6] The formation of the imino isomer is often favored under strongly acidic conditions.[10] To maximize the yield of the desired product, maintaining neutral or slightly basic conditions is recommended.

  • Inefficient Product Isolation: The product may not fully precipitate from the reaction mixture upon cooling. Pouring the cooled reaction mixture into cold water or a dilute sodium carbonate solution can often induce precipitation of the neutral organic product, separating it from more polar impurities and unreacted thiourea.[6][9]

Problem Area 2: Low Yield in Ester Hydrolysis (Saponification)

Q: I'm hydrolyzing the ethyl ester to the carboxylic acid, but my isolated yield is poor. What should I investigate?

A: Challenges in this step almost always relate to the completeness of the reaction or the work-up procedure.

  • Incomplete Hydrolysis: Saponification can be slower than anticipated. Ensure you are using a sufficient excess of base (typically 2-3 equivalents of KOH or NaOH) and allowing adequate reaction time at a suitable temperature (e.g., stirring at room temperature for several hours or gentle heating).[3] Monitor the disappearance of the starting ester by TLC.

  • Improper pH Adjustment During Work-up: This is the most critical step. After hydrolysis, the product exists as a water-soluble carboxylate salt. To precipitate the neutral carboxylic acid, the solution must be carefully acidified to its isoelectric point.

    • Action: Cool the reaction mixture in an ice bath and slowly add dilute acid (e.g., 1M HCl) with vigorous stirring. Monitor the pH continuously. The product will typically precipitate at a pH between 2 and 4.[3][11]

    • Causality: Adding the acid too quickly can create localized areas of high acidity, potentially leading to degradation. Overshooting the pH and making the solution too acidic (pH < 1) can re-protonate the amino group, forming a water-soluble hydrochloride salt and preventing precipitation.

Problem Area 3: Product Purification

Q: My final product is difficult to purify and appears contaminated. What are the best purification strategies?

A: Purification of the final carboxylic acid primarily relies on proper precipitation and recrystallization.

  • Contamination with Inorganic Salts: If the product was precipitated from a basic solution by adding acid, it can be contaminated with inorganic salts (e.g., KCl, NaCl).

    • Solution: Wash the filtered solid thoroughly with copious amounts of cold deionized water to dissolve and remove these salts.

  • Recrystallization: This is a powerful technique for removing organic impurities.

    • Solvent Selection: The ideal recrystallization solvent (or solvent pair) will dissolve the product when hot but not when cold, while impurities remain soluble at all temperatures. Common systems for similar molecules include methanol/water, ethanol, or THF/hexane.[12][13]

    • Procedure: Dissolve the crude solid in a minimum amount of hot solvent. If an impurity is insoluble, filter the hot solution. Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation. Collect the purified crystals by filtration.

Optimized Experimental Protocols

Protocol 1: Synthesis of Ethyl 2-(ethylamino)-1,3-thiazole-5-carboxylate

This protocol is a standard Hantzsch condensation performed under reflux.

  • Materials:

    • N-Ethylthiourea (1.1 eq.)

    • Ethyl 2-chloroacetoacetate (1.0 eq.)

    • Ethanol (anhydrous)

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser, dissolve N-ethylthiourea in anhydrous ethanol.

    • Add ethyl 2-chloroacetoacetate to the solution.

    • Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by TLC (e.g., using a 3:1 hexane:ethyl acetate eluent).

    • Once the reaction is complete (disappearance of the limiting reagent), cool the mixture to room temperature.

    • Slowly pour the reaction mixture into a beaker containing ice-cold water while stirring.

    • A solid precipitate should form. Continue stirring for 30 minutes in an ice bath to maximize precipitation.

    • Collect the solid product by vacuum filtration.

    • Wash the filter cake with cold water to remove any unreacted thiourea and other water-soluble impurities.

    • Dry the product under vacuum. The crude product can be purified further by recrystallization from ethanol if necessary.

Protocol 2: Hydrolysis to 2-(ethylamino)-1,3-thiazole-5-carboxylic acid

This protocol uses potassium hydroxide for saponification followed by a carefully controlled acidic work-up.

  • Materials:

    • Ethyl 2-(ethylamino)-1,3-thiazole-5-carboxylate (1.0 eq.)

    • Potassium hydroxide (KOH) (2.5 eq.)

    • Methanol and Water

    • 1M Hydrochloric Acid (HCl)

  • Procedure:

    • Dissolve the ester intermediate in methanol in a round-bottom flask.

    • In a separate beaker, dissolve potassium hydroxide in water.

    • Add the aqueous KOH solution to the methanolic solution of the ester.

    • Stir the mixture at room temperature for 2-4 hours, or until TLC analysis confirms the complete consumption of the starting material.

    • Remove the methanol under reduced pressure using a rotary evaporator.

    • Dilute the remaining aqueous solution with water and wash with an organic solvent like dichloromethane or ethyl acetate to remove any unreacted ester or non-polar impurities.

    • Cool the aqueous layer in an ice bath.

    • With vigorous stirring, slowly add 1M HCl dropwise to adjust the pH to approximately 3. A precipitate will form as the solution is neutralized.

    • Continue stirring in the ice bath for 30-60 minutes to ensure complete precipitation.

    • Collect the solid product by vacuum filtration.

    • Wash the filter cake thoroughly with cold deionized water.

    • Dry the final product under high vacuum at ambient temperature.

Data Summary for Troubleshooting

Issue Potential Cause Recommended Action & Rationale
Low Yield (Ester Synthesis) Suboptimal reaction kineticsIncrease reflux time or consider microwave irradiation to provide sufficient energy for the reaction to reach completion.[6]
Isomer formationMaintain neutral or slightly basic conditions. Acidic conditions can promote the formation of the undesired 2-imino isomer.[10]
Multiple Spots on TLC Incomplete reactionIncrease reaction time or temperature. Confirm starting material purity.
Low Yield (Hydrolysis) Incomplete saponificationUse at least 2 equivalents of base (e.g., KOH) and allow for sufficient reaction time (monitor by TLC).[3]
Poor precipitation during work-upCarefully adjust pH to the isoelectric point (~pH 3) with dilute acid. Avoid over-acidification which forms a soluble salt.[3][11]
Purification Difficulties Inorganic salt contaminationWash the filtered product extensively with cold deionized water to dissolve and remove salts.
Organic impuritiesRecrystallize from an appropriate solvent system (e.g., THF/hexane, methanol/water) to remove co-precipitated organic byproducts.[12][13]

References

  • BenchChem. (2025). Optimization of Hantzsch thiazole synthesis reaction conditions. BenchChem Tech Support.
  • BenchChem. (2025). Application Notes and Protocols for the Large-Scale Synthesis of 2-Aminothiazole-5-Carboxamides. BenchChem Tech Support.
  • Organic Chemistry Portal. Thiazole synthesis. Organic-Chemistry.org.
  • ChemicalBook.
  • Der Pharma Chemica. (2012). Synthesis of novel 2-amino thiazole derivatives. Der Pharma Chemica, 4(2), 756-760.
  • Journal of the Chemical Society, Perkin Transactions 1. (1983). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity.
  • BenchChem. (2025). Troubleshooting low yield in the synthesis of 4-(2,4-Dimethylphenyl)-1,3-thiazole. BenchChem Tech Support.
  • SynArchive. Hantzsch Thiazole Synthesis. SynArchive.com.
  • Google Patents. (2008).
  • ChemicalBook. 2-(acetylamino)
  • PrepChem.com.
  • YouTube. (2020).
  • BEPLS. (2024).
  • European Patent Office. (2010). PREPARATION OF 2-AMINO-THIAZOLE-5-CARBOXYLIC-ACID DERIVATIVES.
  • Punagri. Ethyl 2-aminothiazole-5-carboxylate | Manufacturer & Supplier. Punagri.com.
  • El-Sayed, et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(9), 1449.
  • Google Patents. (1966). Processes for preparing thiazole carboxylic acids. US3274207A.

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Technical Support Center: Solving Aminothiazole Solubility Challenges in Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for researchers, chemists, and drug development professionals. This guide is designed to provide expert insights and practical solutions for one of the most common hurdles in working with aminothiazole derivatives: poor solubility. The aminothiazole scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous therapeutic agents.[1][2] However, its rigid, planar structure and capacity for strong intermolecular hydrogen bonding can lead to high crystal lattice energy and, consequently, low solubility in common organic solvents, often resulting in poor reaction yields and purification difficulties.[3][4]

This document moves beyond simple protocol lists to explain the underlying chemical principles, empowering you to make informed, effective decisions in your experimental design.

Frequently Asked Questions (FAQs)

Q1: Why are my aminothiazole derivatives so poorly soluble in standard organic solvents?

A1: The solubility of aminothiazole derivatives is governed by a balance of factors inherent to their structure:

  • Molecular Polarity and Hydrogen Bonding: The core 2-aminothiazole structure contains both hydrogen bond donors (the -NH2 group) and acceptors (the ring nitrogen and sulfur atoms).[5] This allows for strong, directional intermolecular forces, leading to a highly stable crystal lattice that is difficult for solvents to break apart.

  • Structural Rigidity and Planarity: The flat, aromatic nature of the thiazole ring promotes efficient crystal packing and pi-pi stacking interactions, further increasing the energy required for dissolution.

  • Influence of Substituents: The nature of the substituents on the thiazole ring plays a critical role. Large, nonpolar, or symmetrical substituents can dramatically decrease solubility, whereas polar functional groups may enhance it, depending on the solvent system.[1]

Q2: What are the best "first-pass" solvents to try for a new aminothiazole derivative?

A2: A systematic solvent screen is always recommended. However, based on the polar nature of the aminothiazole core, a good starting point includes:

  • Polar Protic Solvents: Methanol and ethanol are often effective because they can participate in hydrogen bonding, helping to disrupt the solute-solute interactions.[6][7][8]

  • Polar Aprotic Solvents: For many derivatives, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), and Acetonitrile (ACN) are excellent choices due to their high polarity and ability to solvate a wide range of organic molecules. When optimizing a reaction, it's common to run a solvent screen with these options.

  • Ethers: Dioxane and Tetrahydrofuran (THF) can also be effective, particularly for less polar derivatives.[9][10]

Q3: How significantly does temperature impact the solubility of aminothiazoles?

A3: Temperature has a major effect. For most organic compounds, solubility increases with temperature.[5][11] This is a critical parameter to leverage in your experiments. Many reactions involving aminothiazoles are run at elevated temperatures or under reflux conditions not only for kinetic reasons but also to ensure all reactants remain in solution.[6][9] If a reactant or product is precipitating at room temperature, heating the reaction mixture is a primary troubleshooting step.

Q4: My aminothiazole starting material is not dissolving even with heating. What should I do before abandoning the solvent?

A4: Before changing the solvent, consider these physical enhancement techniques:

  • Particle Size Reduction: Grinding your solid material into a fine powder significantly increases the surface area available for solvation, which can enhance the rate of dissolution.[12][13]

  • Sonication: Using an ultrasonic bath can help break apart solid agglomerates and accelerate the dissolution process through high-frequency agitation.[12] This technique is valuable for dispersing and dissolving solid samples in a liquid medium.[12]

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter during synthesis and work-up, providing a logical path to a solution.

Scenario 1: Low Reaction Yield or Stalled Reaction

Q: My Hantzsch synthesis to form a 2-aminothiazole is giving a very low yield. I can see undissolved starting material in the flask. How do I troubleshoot this?

A: This is a classic sign that your reaction is limited by the solubility of one or more reactants. The key is to achieve and maintain a homogeneous solution.

First, confirm that poor solubility is the root cause. If the starting materials appear fully dissolved but the reaction is still inefficient, other factors like reaction temperature, catalyst choice, or reactant purity might be the issue.[6] If solubility is the problem, a systematic approach is needed.

The following workflow provides a decision-making framework for addressing this issue.

G cluster_0 Troubleshooting Low Yield Due to Solubility start Low Yield Observed. Undissolved Material Present? increase_temp Increase Reaction Temperature (e.g., to reflux) start->increase_temp Yes dissolved_check1 Reactants Dissolved? increase_temp->dissolved_check1 proceed Proceed with Reaction. Monitor by TLC/LCMS. dissolved_check1->proceed Yes cosolvent Introduce a Co-Solvent (e.g., add DMF to EtOH) dissolved_check1->cosolvent No dissolved_check2 Reactants Dissolved? cosolvent->dissolved_check2 dissolved_check2->proceed Yes ph_adjust Consider pH Adjustment / In-situ Salt Formation dissolved_check2->ph_adjust No dissolved_check3 Reactants Dissolved? ph_adjust->dissolved_check3 dissolved_check3->proceed Yes solvent_screen Perform Full Solvent Re-screen dissolved_check3->solvent_screen No

Caption: Troubleshooting workflow for low reaction yields.

Scenario 2: Product Isolation and Purification

Q: My reaction is complete, but upon adding an anti-solvent or during aqueous work-up, my aminothiazole product crashes out as an oil or an inseparable solid. How can I achieve a clean isolation?

A: This happens when the product has low solubility in the final solvent mixture. The parent 2-aminothiazole is known to be soluble in water, which can complicate extractions and purifications.[7][8][14]

  • Problem: Oiling out or amorphous precipitation during work-up.

  • Causality: The rapid change in solvent polarity causes the product to fall out of solution faster than it can form an ordered crystalline solid.

  • Solution 1 (Solvent Choice): Instead of a harsh anti-solvent, try adding it slowly at a lower temperature. Alternatively, consider a different extraction solvent system where your product has moderate, but not excessive, solubility.

  • Solution 2 (pH Control): The amino group on the thiazole ring is basic.[5] During an aqueous wash, you can manipulate the pH. Acidifying the aqueous layer (e.g., with 1M HCl) will protonate the amino group, forming a hydrochloride salt that is often much more soluble in water. This can help separate it from non-basic impurities. After separation, you can re-basify the aqueous layer and extract your neutral product.

  • Solution 3 (Purification Method): If direct crystallization or extraction is problematic, consider absorbing the crude material onto silica gel and purifying via column chromatography. This requires finding a solvent system where the compound has at least minimal solubility.

Advanced Strategies & Experimental Protocols

When simple solvent and temperature changes are insufficient, these advanced methods can be employed.

1. Co-Solvent Systems

A co-solvent is a mixture of two or more miscible solvents used to achieve a desired solubility profile that cannot be met by a single solvent.[15] This is a powerful technique for fine-tuning the polarity of the reaction medium.[12]

Causality: By mixing a highly polar solvent (like DMF) with a less polar one (like THF or Toluene), you create a medium with intermediate polarity. This can be tailored to dissolve non-polar starting materials alongside more polar ones, creating a fully homogeneous reaction environment.

Protocol 1: Implementing a Co-Solvent System

  • Identify Primary Solvent: Start with the solvent that best dissolves your most soluble component.

  • Select Co-Solvent: Choose a miscible co-solvent that is known to be a good solvent for your least soluble component. For example, if your aminothiazole is soluble in ethanol but your other reactant is only soluble in toluene, a mixture might work.

  • Determine Ratio: In your reaction vessel, dissolve the less soluble component in the minimum amount of its preferred solvent (e.g., DMF).

  • Add Second Component: Add the solution of the second component in its primary solvent to the reaction vessel.

  • Adjust and Observe: If any material precipitates, gradually add more of the stronger solvent (e.g., DMF) with gentle heating until a clear solution is obtained.[12] Record the final solvent ratio for reproducibility.

2. pH Adjustment and Salt Formation

For aminothiazoles, the basic nitrogen atom is a chemical handle that can be used to dramatically increase solubility in protic solvents.[5] By adding an acid, you can form a salt in situ. Salt forms of drugs are generally chosen to improve aqueous solubility and dissolution rates.[16][17]

Causality: The formation of a salt introduces ionic character to the molecule.[18] The resulting charged species experiences much stronger interactions with polar solvents like water or ethanol compared to the neutral molecule, leading to a significant increase in solubility.[18][19]

Protocol 2: In-situ Salt Formation for Improved Reaction Solubility

  • Select Solvent and Acid: Choose a polar protic solvent for your reaction, such as ethanol or isopropanol. Select a suitable acid. For catalytic amounts, p-toluenesulfonic acid (pTSA) is common. For stoichiometric salt formation, HCl (as a solution in dioxane or isopropanol) or acetic acid can be used.

  • Initial Suspension: Suspend your poorly soluble aminothiazole starting material in the chosen alcohol.

  • Acid Addition: Add the acid to the suspension. Typically, 0.1 to 1.1 equivalents are used.

  • Observe Dissolution: Stir the mixture. The formation of the more soluble salt should result in a clear, homogeneous solution, often with gentle warming.

  • Proceed with Reaction: Once the aminothiazole salt is fully dissolved, add the other reagents to proceed with the synthesis.

  • Work-up Consideration: Remember that your final product will be in its salt form. A basic wash (e.g., with aqueous sodium bicarbonate) will be required during work-up to neutralize the acid and isolate the free-base form of your product.

The diagram below outlines the decision process for selecting an advanced solubility enhancement technique.

Caption: Decision workflow for advanced solubility strategies.

Data Summary: Solvent Effects

Quantitative data is invaluable for solvent selection. The following table, adapted from literature data, shows the mole fraction solubility of 2-amino-5-methylthiazole in various organic solvents at 298.15 K (25 °C), illustrating the significant impact of solvent choice.[11]

SolventSolvent TypeMole Fraction Solubility (10³x) at 25°C
Methanol Polar Protic165.71
Ethyl Acetate Polar Aprotic134.12
Acetone Polar Aprotic129.53
Ethanol Polar Protic118.89
1,4-Dioxane Polar Aprotic (Ether)100.95
n-Propanol Polar Protic83.36
Isopropanol Polar Protic70.81
Acetonitrile Polar Aprotic67.89
Toluene Non-Polar11.77
Cyclohexane Non-Polar1.13

Data adapted from Chen et al., J. Chem. Eng. Data 2017, 62, 9, 2712–2719.[11]

As the data shows, polar solvents, particularly methanol, are significantly more effective at dissolving this aminothiazole derivative than non-polar solvents like toluene and cyclohexane.

References
  • BenchChem. (2025).
  • BenchChem. (2025).
  • Solubility of Things. 2-Aminothiazole.
  • Chen, G. et al. (2017). Solubility determination and thermodynamic modelling of 2-amino-5-methylthiazole in eleven organic solvents from T = (278.15 to 313.15) K and mixing properties of solutions.
  • American Chemical Society. SOLVENTS | Green Chemistry Toolkit.
  • Kminiak, R. et al. (2022). Improving Antimicrobial Activity and Physico-Chemical Properties by Isosteric Replacement of 2-Aminothiazole with 2-Aminooxazole. MDPI.
  • Verma, S. et al. Poorly soluble drugs, co-solvent derivatives and degree of solubility enhancement.
  • Reddit r/OrganicChemistry. (2018). Is there a guide to selecting solvents for synthesis?.
  • Kumar, D. et al. (2022). Techniques for Improving Solubility. International Journal of Medical Science and Dental Research.
  • Kumar, A. et al. (2023). Solubility enhancement techniques: A comprehensive review. Inov Pharm Bull.
  • Grybaitė, B. et al. (2022).
  • Ananthan, S. et al. (2010). Structure-activity relationships of 2-aminothiazoles effective against Mycobacterium tuberculosis. PMC.
  • ChemicalBook. (2020).
  • Patil, R.V. et al. (2017). Synthesis of aminothiazoles: polymer-supported approaches. RSC Publishing.
  • Ghorab, M.M. et al. (2021). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. PMC.
  • Google Patents. EP0482607B1 - Process of producing 2-aminothiazole.
  • Mitrofanov, I. et al. (2012). The Solvent Selection framework: solvents for organic synthesis, separation processes and ionic-organic synthesis. 11th International Symposium on Process Systems Engineering.
  • Grybaitė, B. et al. (2022).
  • Das, D. et al. (2018). Common methods for the synthesis of 2-aminothiazole.
  • Wikipedia. 2-Aminothiazole.
  • Mohammed, A. et al. (2013). Improving the solubility and dissolution of poorly soluble drugs by salt formation and the consequent effect on mechanical properties. Aston Research Explorer.
  • Kumar, L. et al. (2018). Drug Dissolution Enhancement by Salt Formation. Research Journal of Pharmaceutical Dosage Forms and Technology.
  • Sigma-Aldrich. 2-Aminothiazole 97.
  • Hussain, A.F. et al. (2023). Why salt formation of weak acid increases the drug solubility?
  • CatSci. (2022).

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Technical Support Center: Strategies for the Removal of Unreacted N-Ethylthiourea from Reaction Mixtures

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support center for researchers, scientists, and professionals in drug development. This guide provides in-depth troubleshooting advice and frequently asked questions regarding the removal of unreacted N-ethylthiourea from reaction mixtures. Our goal is to equip you with the scientific rationale and practical protocols to effectively purify your target compounds.

Introduction: The Challenge of N-Ethylthiourea Removal

N-Ethylthiourea is a versatile reagent used in a variety of organic syntheses, including the formation of heterocyclic compounds and as a precursor for catalysts.[1][2] However, its polar nature and solubility in a range of organic solvents can complicate its removal from reaction mixtures, leading to challenges in product purification. This guide will walk you through several effective strategies to address this common issue, ensuring the high purity of your final products.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the purification process in a question-and-answer format.

Question 1: I've tried a standard aqueous workup, but my product is still contaminated with N-ethylthiourea. What's going wrong?

Answer: This is a frequent issue due to the moderate polarity of N-ethylthiourea and its solubility in both aqueous and some organic phases. A simple water wash is often insufficient. The effectiveness of a liquid-liquid extraction hinges on maximizing the partitioning of N-ethylthiourea into the aqueous phase while retaining your product in the organic phase.

  • Expert Insight: The key is to exploit the basicity of the thiourea moiety. By performing an acid-base extraction, you can protonate the N-ethylthiourea, forming a water-soluble salt that will preferentially move into the aqueous layer.

Question 2: My product is sensitive to strong acids. Are there alternative extraction methods?

Answer: Yes, if your product is acid-labile, you can often use a milder acidic wash. Alternatively, you can take advantage of solubility differences through a carefully chosen solvent system for extraction or consider other purification techniques like chromatography or the use of scavenger resins.

Question 3: I'm considering column chromatography, but I'm unsure of the best stationary and mobile phases.

Answer: For the separation of a polar compound like N-ethylthiourea from a less polar product, normal-phase chromatography on silica gel is often effective. However, if your product is also quite polar, reversed-phase chromatography might be a better option.

  • Expert Insight: For reversed-phase HPLC, a C18 column is a good starting point.[3] Due to the polarity of N-ethylthiourea, you may need to use a highly aqueous mobile phase (e.g., water/acetonitrile or water/methanol with a small amount of acid like formic or phosphoric acid) to achieve sufficient retention of the impurity.[4] For particularly polar compounds that show poor retention on traditional C18 columns, consider using a polar-embedded or polar-endcapped column.

Question 4: I've heard about scavenger resins. Are they a viable option for removing N-ethylthiourea?

Answer: Absolutely. Scavenger resins are an excellent and highly selective method for removing specific functional groups from a reaction mixture.[5][6] For N-ethylthiourea, a resin with an electrophilic functional group that can react with the nucleophilic sulfur or nitrogen atoms would be effective.

  • Expert Insight: Resins functionalized with isocyanate or maleimide groups are designed to scavenge nucleophiles like thioureas. The key advantage is the simplicity of the workup; you simply stir the resin with your reaction mixture and then filter it off.

Frequently Asked Questions (FAQs)

Q1: What is the solubility of N-ethylthiourea in common organic solvents?

Q2: What is the pKa of N-ethylthiourea?

A2: A precise, experimentally determined pKa value for N-ethylthiourea is not widely published. However, based on computational models and data for structurally similar isothioureas, the pKa of the conjugate acid of N-ethylthiourea is predicted to be in the range of 6-8 in DMSO and around 17 in acetonitrile.[8] This indicates that it is a weak base.

Q3: What are the common decomposition products of N-ethylthiourea?

A3: Thioureas can be susceptible to oxidation and hydrolysis, particularly under harsh reaction conditions. Oxidation can lead to the formation of corresponding ureas and sulfur oxides.[9] Under strongly acidic or basic conditions, hydrolysis to ethylamine, ammonia, and hydrogen sulfide or carbonyl sulfide can occur. It's important to be aware of these potential byproducts as they may also need to be removed during purification.

Q4: What are the key safety considerations when working with N-ethylthiourea?

A4: N-Ethylthiourea is classified as harmful if swallowed.[10] It is also suspected of causing reproductive harm.[10] Therefore, it is crucial to handle this compound with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.[11] For detailed safety information, always consult the Safety Data Sheet (SDS).

Detailed Experimental Protocols

Here we provide step-by-step protocols for the most common and effective methods for removing unreacted N-ethylthiourea.

Protocol 1: Acid-Base Liquid-Liquid Extraction

This method is ideal for separating basic N-ethylthiourea from neutral or acidic products.

Step-by-Step Methodology:

  • Dissolution: Dissolve the crude reaction mixture in a suitable water-immiscible organic solvent (e.g., dichloromethane or ethyl acetate).

  • Acidic Wash: Transfer the organic solution to a separatory funnel and add an equal volume of a dilute aqueous acid solution (e.g., 1 M HCl).

  • Extraction: Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release any pressure buildup.

  • Separation: Allow the layers to separate completely. The protonated N-ethylthiourea salt will be in the lower aqueous layer (for dichloromethane) or the upper aqueous layer (for ethyl acetate).

  • Collection: Drain the aqueous layer.

  • Repeat: Repeat the acidic wash (steps 2-5) one or two more times with fresh aqueous acid to ensure complete removal of the N-ethylthiourea.

  • Neutralization and Back-Extraction (Optional): Combine the aqueous extracts and, if desired, neutralize with a base (e.g., NaOH) to regenerate the N-ethylthiourea, which can then be back-extracted with an organic solvent for recovery.

  • Washing and Drying: Wash the organic layer containing your product with brine, then dry it over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄).

  • Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure to yield the purified product.

Protocol 2: Purification via Recrystallization

Recrystallization is a powerful technique for purifying solid products when there is a significant difference in solubility between the product and N-ethylthiourea in a particular solvent system.

Step-by-Step Methodology:

  • Solvent Selection: Choose a solvent in which your product has high solubility at elevated temperatures and low solubility at room temperature or below, while N-ethylthiourea has either very high or very low solubility at all temperatures. Common solvents to test include ethanol, methanol, water, or mixtures such as ethyl acetate/hexanes.

  • Dissolution: In an Erlenmeyer flask, dissolve the crude solid in the minimum amount of the chosen hot solvent.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Cooling and Crystallization: Allow the hot, clear solution to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.

  • Crystal Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor containing the dissolved N-ethylthiourea.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Protocol 3: Removal Using a Scavenger Resin

This method is highly selective and efficient for removing nucleophilic impurities like N-ethylthiourea.

Step-by-Step Methodology:

  • Resin Selection: Choose a scavenger resin with functional groups that react with thioureas, such as an isocyanate- or maleimide-functionalized polystyrene resin.

  • Dissolution: Dissolve the crude reaction mixture in a suitable solvent in which the resin is also compatible (e.g., dichloromethane, THF, or acetonitrile).

  • Resin Addition: Add the scavenger resin to the solution. Typically, a 2-3 fold excess of the resin's scavenging capacity relative to the amount of N-ethylthiourea is used.

  • Scavenging: Stir the mixture at room temperature. The reaction time can vary from a few hours to overnight, depending on the resin and the concentration of the impurity. Monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS).

  • Filtration: Once the N-ethylthiourea has been completely scavenged, filter off the resin.

  • Washing: Wash the resin with a small amount of the reaction solvent to recover any entrained product.

  • Solvent Removal: Combine the filtrate and the washings, and remove the solvent under reduced pressure to obtain the purified product.

Data Presentation

Table 1: Solubility of Thiourea in Various Solvents at Different Temperatures

While specific data for N-ethylthiourea is limited, the following data for the parent compound, thiourea, can serve as a useful guide for solvent selection in recrystallization and extraction.

SolventTemperature (°C)Solubility ( g/100 mL)
Water2513.7
Methanol2511.9
Ethanol203.6

Data for thiourea. Source:[7]

Visualization

Diagram 1: Decision Workflow for N-Ethylthiourea Removal

Removal_Workflow start Crude Reaction Mixture (Product + N-Ethylthiourea) is_product_solid Is the product a solid? start->is_product_solid is_product_acid_stable Is the product stable to acid? is_product_solid->is_product_acid_stable No recrystallization Attempt Recrystallization is_product_solid->recrystallization Yes extraction Perform Acid-Base Liquid-Liquid Extraction is_product_acid_stable->extraction Yes chromatography Consider Column Chromatography is_product_acid_stable->chromatography No end_purified Purified Product extraction->end_purified recrystallization->end_purified scavenger Use a Scavenger Resin chromatography->scavenger If still impure chromatography->end_purified scavenger->end_purified

Caption: A decision tree to guide the selection of the most appropriate purification method.

Diagram 2: Acid-Base Extraction Workflow

AcidBaseExtraction start Crude Mixture in Organic Solvent add_acid Add Dilute Aqueous Acid (e.g., 1 M HCl) start->add_acid shake_vent Shake and Vent in Separatory Funnel add_acid->shake_vent separate_layers Allow Layers to Separate shake_vent->separate_layers organic_layer Organic Layer (Contains Product) separate_layers->organic_layer aqueous_layer Aqueous Layer (Contains Protonated N-Ethylthiourea) separate_layers->aqueous_layer wash_dry Wash with Brine, Dry, and Evaporate organic_layer->wash_dry purified_product Purified Product wash_dry->purified_product

Caption: A flowchart illustrating the acid-base extraction process for N-ethylthiourea removal.

References

  • SIELC Technologies. (n.d.). Separation of N,N'-Diethylthiourea on Newcrom R1 HPLC column. Retrieved from [Link]

  • Biosolve. (2024). Safety data sheet: Ethylene thiourea. Retrieved from [Link]

  • Per-Åke, T., & Larsson, T. (2023). Contribution to the Synthesis, Characterization, Separation and Quantification of New N-Acyl Thiourea Derivatives with Antimicrobial and Antioxidant Potential. Molecules, 28(20), 7149.
  • Optibrium. (n.d.). Predicting pKa Using a Combination of Semi-Empirical Quantum Mechanics and Radial Basis Function Methods. Retrieved from [Link]

  • University of Toronto. (n.d.). Acid-Base Extraction. Retrieved from [Link]

  • University of Richmond Blogs. (n.d.). Liquid-Liquid Extraction | Organic Chemistry I Lab. Retrieved from [Link]

  • Reliable and accurate prediction of basic pKa values in nitrogen compounds. (n.d.). Journal of Cheminformatics. Retrieved from [Link]

  • Fustinoni, S., Campo, L., Colosio, C., Birindelli, S., & Foà, V. (2005). Application of gas chromatography-mass spectrometry for the determination of urinary ethylenethiourea in humans. Journal of chromatography. B, Analytical technologies in the biomedical and life sciences, 814(2), 251–258.
  • ResearchGate. (n.d.). Solubilities and Enthalpies of Solution for Thiourea in Ethanol or Methanol + Water. Retrieved from [Link]

  • INIS-IAEA. (2016). Measurement and correlation of solubility of thiourea in two solvent mixtures from T = (283.15 to 313.15) K. Retrieved from [Link]

  • Roller, C., & Zeitler, K. (2020). Determination of the pKaH of Established Isothiourea Catalysts. The Journal of Organic Chemistry, 85(1), 445-452.
  • Amerigo Scientific. (n.d.). Scavenger Resins. Retrieved from [Link]

  • Environment Protection Engineering. (n.d.). REACTION KINETICS AND THIOUREA REMOVAL BY OZONE OXIDATION. Retrieved from [Link]

  • PubChem. (n.d.). Ethylthiourea. Retrieved from [Link]

  • Rupp, M. (2011). Predicting the pKa of Small Molecules. arXiv. Retrieved from [Link]

  • Truman ChemLab. (n.d.). Investigative Acid/Base/Neutral Extraction of a Three-Component Mixture. Retrieved from [Link]

  • Samyang Corporation. (n.d.). Organic Scavenger. Retrieved from [Link]

  • ResearchGate. (n.d.). RETRACTED ARTICLE: Determination of thiourea by high performance liquid chromatography with different solvents. Retrieved from [Link]

  • López-Fernández, O., Rial-Otero, R., & Simal-Gándara, J. (2014). Combined determination and confirmation of ethylenethiourea and propylenethiourea residues in fruits at low levels of detection. Food chemistry, 145, 993–999.
  • ANI neural network potentials for small molecule pKa prediction. (n.d.). Chemical Science. Retrieved from [Link]

  • ResearchGate. (n.d.). Measurement and correlation of solubility of thiourea in two solvent mixtures from T= (283.15 to 313.15) K. Retrieved from [Link]

  • Canftech. (2023). Organic Scavenger Resin: A Versatile Solution for Molecule Purification. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 1-METHYL-1-(1-NAPHTHYL)-2-THIOUREA. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Separation methods: Chromatography. Retrieved from [Link]

  • Wang, J., & Wang, J. (2022).
  • The International Pharmacopoeia - Thirteenth Edition, 2025. (n.d.). 1.14.1 Chromatography. Retrieved from [Link]

  • Truman ChemLab. (n.d.). Investigative Acid/Base/Neutral Extraction of a Three-Component Mixture. Retrieved from [Link]

  • Chemistry Steps. (2025). How to Separate a Mixture of Phenol, Anisole, and Benzoic Acid Using Acid-Base Extraction. Retrieved from [Link]

  • DTIC. (2008). Synthesis and Mass Spectral Analysis of HD Degradation Products. A Computational Elucidation of the Fragmentation Pathways. Retrieved from [Link]

  • Exp 6 - Extraction. (n.d.). Retrieved from [Link]

  • Organic Syntheses. (n.d.). GUANIDOACETIC ACID. Retrieved from [Link]

  • Chang, F. K., & Lin, C. H. (2014). Effective and Selective Recovery of Precious Metals by Thiourea Modified Magnetic Nanoparticles. International journal of molecular sciences, 15(10), 17833–17849.
  • Organic Syntheses. (n.d.). ETHYLENE THIOUREA. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 4.6: Step-by-Step Procedures For Extractions. Retrieved from [Link]

  • Google Patents. (n.d.). US4778519A - Recovery of precious metals from a thiourea leach.
  • Element Lab Solutions. (n.d.). Liquid-Liquid Extraction Techniques Principles and Optimisation. Retrieved from [Link]

  • 911Metallurgist. (2017). Thiourea Gold Leaching. Retrieved from [Link]

  • Coventry University. (n.d.). Thiourea Leaching: An Update on a Sustainable Approach for Gold Recovery from E-waste. Retrieved from [Link]

  • ResearchGate. (n.d.). Oxidation and Decomposition Kinetics of Thiourea Oxides. Retrieved from [Link]

Sources

Minimizing side reactions in thiazole carboxylic acid coupling

Author: BenchChem Technical Support Team. Date: February 2026

Diagnostic Hub: What is failing in your reaction?

Before proceeding to protocols, identify your specific failure mode. Thiazole couplings are notoriously deceptive due to the electron-deficient nature of the ring and the thermal instability of the C2-position.

SymptomProbable CauseImmediate Action
Reaction turns black/tarry; Low Mass Balance Decarboxylation (Likely C2-position). Thermal or base-mediated decomposition.Stop heating. Switch to Method A (T3P) or Method B (Mixed Anhydride) . Avoid Acid Chlorides.
Starting Material (Acid) consumed, but no Amide N-Acylurea Formation or Hydrolysis of active ester.Switch from EDC/DCC to HATU or T3P . Ensure anhydrous solvents.[1]
Loss of Chiral Purity (if

-chiral)
Azlactone (Oxazolone) Formation . Base too strong or activation too slow.Use weak bases (Collidine/NMM).[2] Switch to T3P (lowest epimerization risk).
Precipitate forms immediately; No conversion Salt Formation . The amine and acid formed a stable salt that is insoluble in the reaction media.Switch solvent to DMF/DMAc. Use a stronger activation agent (HATU) to drive equilibrium.

Technical Deep Dive: The "Thiazole Problem"

The Decarboxylation Trap (C2-Instability)

The most critical failure mode in thiazole chemistry is the decarboxylation of 2-thiazolecarboxylic acids. The electron-withdrawing nitrogen atom at the 3-position destabilizes the carboxyl group at the 2-position, making it prone to losing


, especially under two conditions:
  • Thermal Stress: Heating >50°C (often required for acid chloride formation).

  • Base-Mediated: Strong bases stabilize the transition state for decarboxylation.

The Mechanism: Unlike typical benzoic acids, the thiazole ring facilitates a zwitterionic intermediate that releases


 to form the protonated thiazole.

Decarboxylation Acid 2-Thiazole Carboxylic Acid Zwitterion Zwitterionic Intermediate Acid->Zwitterion Deprotonation Base Base/Heat Base->Acid Decarb Decarboxylated Thiazole (Byproduct) Zwitterion->Decarb -CO2 (Fast at >40°C) Amide Target Amide Zwitterion->Amide + Amine (Must be faster)

Figure 1: The competition between productive coupling and destructive decarboxylation. Note that once the zwitterion forms, heat accelerates the irreversible path to the byproduct.

Activation Failures (N-Acylurea)

When using carbodiimides (EDC/DCC) without sufficient additives (HOBt/HOAt), the O-acylisourea intermediate can rearrange into an inactive N-acylurea. This is common with thiazoles because the amine nucleophile is often electron-deficient (e.g., aminothiazoles or anilines), making the nucleophilic attack slow.

Solution: Use T3P (Propylphosphonic anhydride) .[2] It acts as a cyclic anhydride, does not form N-acylureas, and is highly reactive yet stable to racemization.

Validated Protocols

Method A: The "Gold Standard" T3P Coupling

Best for: Unstable C2-acids, sterically hindered amines, and preventing racemization. Why: T3P drives the reaction in a cyclic transition state, releasing a water-soluble byproduct. It requires milder bases and works well in EtOAc or DMF.

Reagents:

  • Thiazole Carboxylic Acid (1.0 equiv)

  • Amine (1.1 equiv)

  • T3P (50% w/w in EtOAc or DMF) (1.5 - 2.0 equiv)

  • Base: Pyridine (3.0 equiv) OR DIPEA (3.0 equiv)

  • Solvent: EtOAc (preferred for workup) or DMF/NMP (for solubility).

Protocol:

  • Dissolve: Charge Acid and Amine in the solvent (0.1 M concentration).

  • Base: Add Pyridine or DIPEA. Note: Pyridine is milder and often reduces decarboxylation risk compared to DIPEA.

  • Cool: Cool the mixture to 0°C.

  • Activate: Add T3P solution dropwise.

  • React: Allow to warm to Room Temperature (RT). Stir 2–12 hours.

    • QC Check: Monitor by LCMS. If acid remains after 4h, add 0.5 equiv more T3P.

  • Workup (Self-Validating Step):

    • Dilute with EtOAc.

    • Wash 1: Water (Removes T3P byproducts).

    • Wash 2: 0.5M HCl (Removes excess amine/pyridine).

    • Wash 3: Sat.

      
       (Removes unreacted acid).
      
    • Result: The organic layer contains high-purity amide.

Method B: Mixed Anhydride (The "Cold" Method)

Best for: Extremely unstable acids that decarboxylate even at RT. Why: Activation occurs at -15°C, trapping the acid before it can degrade.

Reagents:

  • Isobutyl Chloroformate (IBCF) (1.1 equiv)

  • N-Methylmorpholine (NMM) (1.2 equiv)

  • Solvent: Anhydrous THF or DCM.

Protocol:

  • Dissolve Acid and NMM in THF under

    
    .
    
  • Critical Step: Cool to -15°C (Salt/Ice bath).

  • Add IBCF dropwise. Stir 15 mins (Formation of mixed anhydride).

  • Add Amine (dissolved in minimal THF) dropwise.

  • Stir at -15°C for 1 hour, then slowly warm to RT.

Reagent Selection Decision Tree

Use this logic flow to select the correct reagent for your specific thiazole substrate.

SelectionTree Start Start: Select Coupling Reagent PosCheck Is the Acid at C2 Position? Start->PosCheck YesC2 Yes (High Instability) PosCheck->YesC2 Yes NoC2 No (C4 or C5 Acid) PosCheck->NoC2 No T3P USE T3P + Pyridine (Method A) YesC2->T3P Standard MixedAn USE Mixed Anhydride (-15°C) (Method B) YesC2->MixedAn If T3P fails Hindered Is the Amine Hindered or Electron Deficient? NoC2->Hindered HATU USE HATU + DIPEA Hindered->HATU Yes (Aniline/Aminothiazole) EDC USE EDC + HOBt Hindered->EDC No (Alkyl Amine)

Figure 2: Logic flow for selecting coupling reagents based on thiazole position and steric/electronic factors.

Comparison of Reagents

ReagentCostAtom EconomyRacemization RiskWorkup EaseSuitability for Thiazoles
T3P HighMediumVery Low Excellent (Water soluble)High (Best for C2-acids)
HATU HighLowLowMedium (Remove urea)High (Powerful, but watch base)
EDC/HOBt LowMediumMediumGoodLow (Often too slow)
SOCl2 LowHighHigh Poor (Hydrolysis risk)Very Low (Decarboxylation risk)

References

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[3] Organic Process Research & Development, 20(2), 140–177. Link

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Link

  • Bode, J. W. (2006). Peptide Synthesis with T3P. Encyclopedia of Reagents for Organic Synthesis. Link

  • Bagley, M. C., et al. (2011). Rapid synthesis of 2,4-disubstituted thiazoles using microwave irradiation. Synlett, (11), 1527-1530. (Illustrates thermal instability issues). Link

Sources

Validation & Comparative

C13 NMR chemical shifts for 2-ethylaminothiazole ring carbons

Comprehensive Guide to C NMR Analysis of 2-Ethylaminothiazole Ring Carbons

Executive Summary

This guide provides a technical analysis of the

2-(ethylamino)thiazoleamino-imino tautomerism

The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, serving as the pharmacophore in numerous kinase inhibitors (e.g., Dasatinib) and antimicrobials (e.g., Cefdinir). Precise characterization of the alkylated derivatives is critical for validating synthetic regioselectivity.

Chemical Structure & Electronic Environment

The

Resonance & Tautomerism

In solution (DMSO-


amino

TautomerismAminoAmino Form(Dominant)Stable AromaticityIminoImino Form(Minor)Disrupted AromaticityAmino->Imino Tautomerization (Fast Exchange)ResonanceResonance HybridHigh e- density at C5Amino->Resonance Delocalization

Figure 1: Tautomeric equilibrium and resonance stabilization. The amino form dominates in polar aprotic solvents like DMSO, preserving the heteroaromaticity.

C NMR Chemical Shift Data

The following data represents the characteristic shifts for 2-(ethylamino)thiazole in DMSO-


Experimental Chemical Shifts (DMSO- )
Carbon PositionAssignmentChemical Shift (

, ppm)
Multiplicity (DEPT)Electronic Environment
C2 Guanidine-like168.5 ± 1.0 C (Quaternary)Highly deshielded; attached to 3 heteroatoms (S, N, N).
C4 Ring

-to-N
138.8 ± 1.0 CHDeshielded by adjacent Ring Nitrogen (

).
C5 Ring

-to-S
107.5 ± 1.0 CHShielded by resonance donation from exocyclic NH.
Ethyl

N-CH

39.0 – 41.0 CH

Inductive deshielding by Nitrogen.
Ethyl

CH

14.2 ± 0.5 CH

Typical terminal methyl.

Note on Solvent Effects: In CDCl


 , shifts may vary slightly (C2 typically shifts upfield to ~166 ppm due to loss of H-bond stabilization). However, solubility is often poor in chloroform for salt forms.
Comparative Analysis

To validate your product, compare the shifts against the unsubstituted and non-alkylated analogs.

CompoundC2 (ppm)C4 (ppm)C5 (ppm)Key Diagnostic
Thiazole 153.4143.7119.7C2 is a CH (high intensity).[1]
2-Aminothiazole 168.8138.6107.8C2 becomes Quaternary; C5 shields significantly (~12 ppm) vs thiazole.
2-Ethylaminothiazole 168.5 138.8 107.5 Ethyl signals appear; Ring shifts remain stable vs 2-amino.

Self-Validating Experimental Protocol

To ensure scientific integrity, do not rely solely on 1D peak matching. Use this self-validating workflow to confirm regiochemistry (N-ethyl vs. C-ethyl).

Synthesis of Reference Material (Hantzsch Protocol)

If a reference standard is unavailable, synthesize the authentic standard using the Hantzsch thiazole synthesis, which is regiospecific for the 2-amino isomer.

Reagents:

Procedure:
  • Dissolve

    
    -ethylthiourea in Ethanol.
    
  • Add Chloroacetaldehyde dropwise at reflux.

  • Reflux for 2-4 hours.

  • Cool, neutralize with NaHCO

    
     (Critical: Free base form has distinct NMR from HCl salt).
    
  • Extract with EtOAc, dry over MgSO

    
    .
    
NMR Acquisition Parameters
  • Frequency: 100 MHz or higher (

    
    C).
    
  • Solvent: DMSO-

    
     (99.8% D).
    
  • Relaxation Delay (D1): Set to 3-5 seconds .

    • Reasoning: C2 is quaternary and has a long

      
       relaxation time. Short delays will suppress the C2 signal, leading to false negatives or poor integration.
      
  • Pulse Sequence: Proton-decoupled

    
    C (zgpg30).
    
Assignment Logic Flowchart

Use this logic to distinguish the specific isomer and validate the structure.

NMR_LogicStartAcquire 1H & 13C DEPT-135CheckEthylIdentify Ethyl Group(~14ppm +, ~40ppm -)Start->CheckEthylCheckC2Locate C2 (~168 ppm)Is it Quaternary?CheckEthyl->CheckC2HMBCRun HMBC ExperimentCheckC2->HMBCCorrelationDoes Ethyl CH2 correlateto C2 (168 ppm)?HMBC->CorrelationResult_NCONFIRMED:N-Ethyl IsomerCorrelation->Result_NYesResult_CERROR:C-Ethyl Isomer(Ethyl on Ring)Correlation->Result_CNo

Figure 2: Self-validating assignment logic using 1D and 2D NMR techniques to confirm N-alkylation.

Mechanistic Interpretation of Shifts

Understanding why the peaks appear where they do allows for better troubleshooting of impurities.

  • C2 (168.5 ppm): This carbon is flanked by Sulfur and two Nitrogens (one endocyclic, one exocyclic). The combined electronegativity deshields it massively. It is the most diagnostic peak for the formation of the thiazole ring.

  • C5 (107.5 ppm) vs C4 (138.8 ppm):

    • C5 is effectively an enamine-like carbon (

      
      -carbon). The lone pair from the exocyclic nitrogen can delocalize onto C5 (see Figure 1), increasing electron density and causing an upfield shift  (shielding).
      
    • C4 is adjacent to the imine-like ring nitrogen. It experiences less resonance shielding and more inductive deshielding, appearing significantly downfield.

  • Ethyl Group: The N-ethylation has minimal impact on the ring carbons compared to the unsubstituted amine, confirming that the steric bulk of the ethyl group does not significantly twist the exocyclic N out of conjugation with the ring.

References

  • Potts, K. T., & Choudhury, D. R. (1977). Bridgehead Nitrogen Heterocycles. Synthesis and Characterization. Journal of Organic Chemistry.
  • Organic Chemistry Portal. (2023). Synthesis of Thiazoles (Hantzsch Synthesis). Retrieved from [Link]

  • Spectral Database for Organic Compounds (SDBS).SDBS No. 3456 (2-Aminothiazole). National Institute of Advanced Industrial Science and Technology (AIST).
  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer.[2] (Source for substituent increment rules).

FTIR Characterization of Thiazole Carboxylic Acids: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and Analytical Scientists Focus: Thiazole Carboxylic Acid Carbonyl Group (


) Characterization

Executive Summary

In the landscape of heterocyclic drug design, thiazole carboxylic acids represent a critical pharmacophore, serving as the core scaffold for xanthine oxidase inhibitors (e.g., Febuxostat) and various antimicrobial agents. Precise characterization of the carbonyl group in these systems is not merely a structural confirmation step; it is a diagnostic tool for monitoring solid-state forms (polymorphs), salt formation, and metabolic stability.

This guide provides an objective, data-driven comparison of the FTIR spectral characteristics of the thiazole carboxylic acid carbonyl group against its primary structural alternatives: benzoic acids (carbocyclic analogs) and aliphatic carboxylic acids . By synthesizing experimental data with theoretical principles, we establish a robust framework for identifying this moiety in complex matrices.

Theoretical Framework: The Thiazole Effect

The vibrational frequency of the carbonyl stretching mode (


) is governed by the bond force constant, which is modulated by electronic effects (induction and resonance).
  • Electron Withdrawal (-I Effect): The thiazole ring is electron-deficient compared to benzene due to the electronegative Nitrogen and Sulfur atoms. Inductively, this pulls electron density away from the carbonyl carbon, shortening the C=O bond and theoretically increasing the wavenumber.

  • Conjugation (+M Effect): The

    
    -system of the thiazole ring conjugates with the carbonyl group. This delocalization reduces the double-bond character of the C=O bond, decreasing  the wavenumber.
    
  • Net Result: In the solid state, the conjugation effect and strong intermolecular hydrogen bonding (dimerization) dominate, typically placing the thiazole carboxylic acid

    
     in the 1675–1690 cm⁻¹  range, slightly lower or comparable to benzoic acid, but significantly lower than non-conjugated aliphatic acids.
    

Comparative Analysis: Thiazole vs. Alternatives

The following data compares the spectral "fingerprint" of Thiazole-5-carboxylic acid (representative of the class) against standard alternatives.

Table 1: Comparative FTIR Wavenumber Summary
Functional Group / Scaffold

(Dimer/Solid)

(Monomer/Soln)
Key Discriminator BandStructural Context
Thiazole Carboxylic Acid 1675 – 1690 cm⁻¹ ~1735 cm⁻¹~1510 cm⁻¹ (

)
Conjugated Heterocycle
Benzoic Acid 1680 – 1700 cm⁻¹~1740 cm⁻¹~1600 & 1580 cm⁻¹ (

)
Conjugated Carbocycle
Aliphatic Acid (e.g., Hexanoic)1710 – 1720 cm⁻¹~1760 cm⁻¹~1460 cm⁻¹ (CH₂ scissoring)Non-Conjugated
Thiazole Ester 1720 – 1740 cm⁻¹N/A~1250 cm⁻¹ (

)
Derivative Control
Detailed Spectral Differentiators
A. The Carbonyl Region (1650–1750 cm⁻¹)[1]
  • Thiazole vs. Benzoic: While both exhibit lowered frequencies due to conjugation, thiazole derivatives often appear at the lower end of the spectrum (1677 cm⁻¹ for Febuxostat) compared to unsubstituted benzoic acid (1685 cm⁻¹ ). This is attributed to the specific packing efficiency of thiazole dimers in the crystal lattice, which maximizes hydrogen bond strength.

  • Dimerization: Like all carboxylic acids, thiazole acids exist primarily as centrosymmetric dimers in the solid state. This results in a broad, intense peak.[2][3] Disruption of this dimer (e.g., salt formation) shifts the peak significantly higher (to ~1710 cm⁻¹ ) or splits it into carboxylate modes (

    
     ~1600 cm⁻¹, 
    
    
    
    ~1400 cm⁻¹).
B. The Heterocyclic Marker (The "Thiazole Fingerprint")

Reliable identification requires corroborating the carbonyl peak with the ring breathing modes.

  • The C=N Stretch: The most distinct marker for the thiazole ring is the C=N stretching vibration, typically found at 1505–1515 cm⁻¹ . This band is absent in benzoic acid and aliphatic analogs.

  • Ring Breathing: A sharp, medium-intensity band near 1380 cm⁻¹ and 800–900 cm⁻¹ further confirms the thiazole skeleton.

C. The Hydroxyl Envelope (2500–3300 cm⁻¹)

The O-H stretch in thiazole carboxylic acids appears as a massive, broad envelope centered around 3000 cm⁻¹ , often obscuring the C-H stretching vibrations of the ring. This "overinflated" shape is diagnostic of the strong cyclic dimer H-bonding network.

Experimental Protocol: Validated Identification Workflow

To ensure reproducibility and distinguish between polymorphs or salts, follow this "Moisture-Exclusion" protocol.

Protocol: Solid-State FTIR Analysis of Thiazole Acids

Objective: Obtain a spectrum free from atmospheric water interference to resolve the dimer carbonyl peak.

  • Sample Preparation (Select One):

    • Method A (ATR - Preferred): Place ~5 mg of solid sample on the diamond crystal. Apply high pressure to ensure uniform contact. This method preserves the polymorphic form.

    • Method B (KBr Pellet): Grind 1 mg sample with 100 mg dry KBr. Critical: Dry the KBr powder at 110°C for 2 hours prior to use to prevent "false" water peaks at 3400 cm⁻¹. Press at 10 tons for 2 minutes.

  • Acquisition Parameters:

    • Resolution: 4 cm⁻¹ (Standard) or 2 cm⁻¹ (High Res for polymorphs).

    • Scans: Minimum 32 scans to improve Signal-to-Noise ratio.

    • Background: Collect a fresh background immediately before the sample.

  • Data Validation (Self-Check):

    • Check 1: Is the O-H band centered ~3000 cm⁻¹ broad and serrated? (Yes = Dimer present).

    • Check 2: Is the C=O peak single and symmetric? (Split peaks suggest a mixture of polymorphs or partial hydrolysis).

    • Check 3: Is the 1510 cm⁻¹ band present? (Confirms Thiazole ring).[4][5][6]

Visualizations

Diagram 1: Structural Identification Logic

This decision tree outlines the logical flow for confirming a thiazole carboxylic acid using FTIR data.

G Start Unknown Sample Spectrum CheckCO Step 1: Check Carbonyl Region (1650 - 1750 cm⁻¹) Start->CheckCO IsAcid Broad Band 1675-1720 cm⁻¹? CheckCO->IsAcid CheckOH Step 2: Check Hydroxyl Region (2500 - 3300 cm⁻¹) IsAcid->CheckOH Yes ResultNeg Alternative Structure (Benzoic/Aliphatic/Ester) IsAcid->ResultNeg No (Ester/Amide) IsDimer Broad 'Serrated' Envelope? CheckOH->IsDimer CheckRing Step 3: Check Fingerprint Region (1450 - 1550 cm⁻¹) IsDimer->CheckRing Yes IsDimer->ResultNeg No (Salt/Monomer) IsThiazole Sharp Band ~1510 cm⁻¹ (C=N)? CheckRing->IsThiazole ResultPos CONFIRMED: Thiazole Carboxylic Acid IsThiazole->ResultPos Yes IsThiazole->ResultNeg No (Benzoic/Other)

Caption: Logical workflow for the stepwise identification of thiazole carboxylic acids via FTIR.

Diagram 2: Electronic Effects on Wavenumber

This diagram illustrates the competing electronic forces that determine the final peak position.

Resonance Thiazole Thiazole Ring (Electron Deficient) Inductive Inductive Effect (-I) Shortens C=O bond Thiazole->Inductive Electronegative N/S Resonance Resonance Effect (+M) Lengthens C=O bond Thiazole->Resonance Conjugation Result Observed Peak: 1675 - 1690 cm⁻¹ Inductive->Result Increases v Resonance->Result Decreases v HBond Intermolecular H-Bond (Dimer Formation) HBond->Result Strongly Decreases v

Caption: Mechanistic factors influencing the carbonyl stretching frequency in thiazole carboxylic acids.

References

  • Pérez-Peña, J., et al. (1988). Vibrational Spectra of Thiazole-2-Carboxylic Acid and Thiazole-2-Carboxylate Ion. Spectroscopy Letters. Link

  • Surov, A. O., et al. (2023). Febuxostat–p-Toluenesulfonic Acid Multi-Component Crystal: Characterization. MDPI Pharmaceuticals. Link

  • NIST Chemistry WebBook. Thiazole IR Spectrum. National Institute of Standards and Technology.[7] Link

  • University of Colorado Boulder. IR Spectroscopy Tutorial: Carboxylic Acids. Department of Chemistry & Biochemistry. Link

  • LibreTexts Chemistry. Spectroscopy of Carboxylic Acids. Link

Sources

HPLC method development for 2-aminothiazole-5-carboxylic acid purity

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide to RP-HPLC, Ion-Pairing, and HILIC Methodologies

Executive Summary & Chemical Context

2-Aminothiazole-5-carboxylic acid (ATCA) is a critical heterocyclic building block, most notably serving as a Key Starting Material (KSM) for the tyrosine kinase inhibitor Dasatinib (Sprycel).

Developing a purity method for ATCA presents a classic "polar retention" paradox. As a zwitterionic molecule containing both a basic amine and an acidic carboxyl group, it exhibits poor retention on standard C18 stationary phases, often eluting near the void volume (


) where integration is unreliable.

This guide compares three distinct chromatographic approaches to solve this retention problem.

  • Verdict: For routine QC with UV detection, Ion-Pairing RP-HPLC offers the highest resolution. For LC-MS applications or trace impurity profiling, HILIC is the superior, modern alternative.

The Physicochemical Challenge
  • Structure: Thiazole ring with C2-amine and C5-carboxylic acid.[1][2]

  • pKa Profile:

    • Carboxylic Acid: pKa ~3.0 – 3.5 (Anionic at neutral pH)

    • Thiazole Nitrogen: pKa ~2.5 – 3.0 (Protonated at low pH)

    • Implication: At pH 7, the molecule is anionic (carboxylate). At pH 2, it is cationic (thiazolium). At pH ~3, it exists as a zwitterion. This charge shifting causes peak splitting and retention drift if mobile phase pH is not strictly buffered.

Method Selection Decision Matrix

The following decision tree illustrates the logical pathway for selecting the optimal method based on your laboratory's detection capabilities and the sample matrix.

MethodSelection Start Start: Define Goal Detector Detector Type? Start->Detector MS LC-MS / LC-MS/MS Detector->MS UV UV / PDA Detector->UV HILIC RECOMMENDED: HILIC (Amide/Zwitterionic) (High Sensitivity, MS Compatible) MS->HILIC Volatile Buffers Required Matrix Sample Matrix? UV->Matrix Clean Synthetic Standard Matrix->Clean Dirty Reaction Mix / Plasma Matrix->Dirty Resists Interference AQ ALTERNATIVE: Aqueous C18 (Polar Embedded) (Moderate Retention) Clean->AQ IP RECOMMENDED: Ion-Pairing RP-HPLC (High Resolution, Robust) Dirty->IP Resists Interference

Figure 1: Strategic decision tree for selecting the chromatographic mode based on instrumentation and sample complexity.

Comparative Analysis of Methodologies
Method A: The "Standard" Reverse Phase (C18)

The baseline approach using standard alkyl-bonded silica.

  • Mechanism: Hydrophobic interaction.

  • Performance: Poor. ATCA is too polar. Even at 95% aqueous conditions, it often elutes at

    
     (retention factor), causing co-elution with unretained salts and solvent fronts.
    
  • Optimization Attempt: Using "Aquatic" or "Polar-Embedded" C18 columns allows 100% aqueous mobile phases, improving retention slightly, but peak tailing due to silanol interactions with the amine group remains a Critical Quality Attribute (CQA) failure.

Method B: Ion-Pairing RP-HPLC (The "Workhorse")

The traditional pharmaceutical QC approach.

  • Mechanism: An ion-pairing reagent (e.g., Octanesulfonic Acid or Hexanesulfonate) is added to the mobile phase. The hydrophobic tail of the reagent embeds in the C18 stationary phase, while the charged head attracts the oppositely charged analyte (ATCA).

  • Performance: Excellent Resolution. By forming a neutral ion pair, ATCA behaves like a hydrophobic molecule, significantly increasing retention time (

    
    ).
    
  • Pros: Sharp peaks, high reproducibility, standard equipment.

  • Cons: Long equilibration times (column "dedication" required), incompatible with LC-MS (non-volatile salts suppress ionization).

Method C: HILIC (Hydrophilic Interaction Liquid Chromatography)

The modern, MS-compatible alternative.[3]

  • Mechanism: Partitioning of the analyte into a water-enriched layer adsorbed on a polar stationary phase (Silica, Amide, or Zwitterionic).

  • Performance: Superior Retention. The elution order is inverted; ATCA elutes after non-polar impurities.

  • Pros: Fully MS-compatible (uses Ammonium Acetate/Formate), lower backpressure (high organic content), high sensitivity in ESI-MS.

  • Cons: Sample diluent must be organic-rich (e.g., 90% ACN) to prevent peak distortion; longer equilibration than standard RP (but shorter than Ion-Pairing).

Data Summary: Performance Metrics
FeatureStandard C18 (AQ)Ion-Pairing (IP-HPLC)HILIC (Amide)
Stationary Phase C18 (Polar Embedded)C18 (Standard)Amide / Zwitterionic
Mobile Phase A 0.1% H3PO410mM Octanesulfonate (pH 2.5)10mM NH4 Acetate (pH 5.8)
Mobile Phase B AcetonitrileAcetonitrileAcetonitrile
Retention (

)
~0.5 - 1.2 (Risk of void elution)3.0 - 8.0 (Tunable)4.0 - 10.0 (Excellent)
Peak Shape (

)
1.5 - 2.0 (Tailing)1.0 - 1.2 (Symmetric)1.1 - 1.3 (Good)
MS Compatibility Moderate (if Formic acid used)No (Signal suppression)High (Enhanced ionization)
Equilibration Fast (10 col. vol.)Slow (>30 col. vol.)Moderate (20 col. vol.)
Recommended Protocol: Ion-Pairing HPLC (UV-Detection)

For routine purity analysis in a QC environment where MS is not required, this method provides the most robust quantification.

5.1. Reagents & Preparation[2][4][5]
  • Reagent A: Sodium 1-Octanesulfonate (IPC Reagent).

  • Buffer: Potassium Dihydrogen Phosphate (

    
    ).[1]
    
  • Solvents: HPLC Grade Acetonitrile, Milli-Q Water.

5.2. Chromatographic Conditions[4][6][7][8][9]
  • Column: C18, 150 x 4.6 mm, 5 µm (e.g., Inertsil ODS-3 or Hypersil BDS).[4]

  • Mobile Phase A: Dissolve 1.36 g

    
     and 1.0 g Sodium 1-Octanesulfonate in 1000 mL water. Adjust pH to 2.5 ± 0.1  with dilute Phosphoric Acid.
    
    • Why pH 2.5? This ensures the carboxylic acid is protonated (neutral) and the thiazole nitrogen is protonated (positive), facilitating stable ion-pairing with the anionic sulfonate.

  • Mobile Phase B: Acetonitrile.[8][10][11]

  • Gradient:

    • 0-5 min: 95% A (Isocratic hold to retain ATCA)

    • 5-20 min: 95%

      
       60% A (Linear gradient to elute hydrophobic impurities)
      
    • 20-25 min: 60%

      
       95% A
      
  • Flow Rate: 1.0 mL/min.[6][7]

  • Detection: UV at 286 nm (Lambda max for Dasatinib precursors) [1].[7]

  • Temperature: 30°C.

  • Injection Volume: 10 µL.

5.3. System Suitability Criteria
  • Tailing Factor (

    
    ):  NMT 1.5.
    
  • Theoretical Plates (

    
    ):  NLT 5000.
    
  • Retention Time (

    
    ):  Stable ± 0.1 min.
    
Alternative Protocol: HILIC (LC-MS Compatible)

Use this method for trace impurity identification or if using Mass Spectrometry.

  • Column: Amide-bonded silica (e.g., Waters XBridge Amide or TSKgel Amide-80), 100 x 2.1 mm, 3.5 µm.

  • Mobile Phase A: 10 mM Ammonium Acetate in Water, pH 5.8 (native pH).

  • Mobile Phase B: Acetonitrile.[8][10][11]

  • Isocratic Mode: 85% B / 15% A.

    • Note: In HILIC, water is the "strong" solvent.[3][10] Increasing water reduces retention.

  • Sample Diluent: Critical. Sample must be dissolved in 80:20 ACN:Water. Injecting a 100% aqueous sample will disrupt the water layer and cause peak splitting [2].

Troubleshooting Guide
IssueProbable CauseCorrective Action
Peak Splitting Wrong Sample DiluentEnsure sample solvent matches initial mobile phase strength. For HILIC, use high % ACN.[12]
Retention Drift pH InstabilityATCA is sensitive to pH. Ensure buffer capacity is sufficient (20-50 mM) and pH meter is calibrated.
Carryover Adsorption to metalThiazoles can chelate metals. Use a needle wash containing 10% MeOH/Water + 0.1% Formic Acid.
Fronting Column OverloadATCA has low solubility. Reduce injection volume or concentration.
References
  • International Journal of Science and Research (IJSR). "Novel HPLC Method for Determination of Process Related Impurities of Dasatinib Drug Substance." (Identifies 2-Amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide and its precursors).

  • Agilent Technologies. "Retaining and Separating Polar Molecules – A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC Column." Application Note 5994-1102EN.

  • National Institutes of Health (PMC). "Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples." (Review of thiazole-containing carboxylic acid analysis).

  • Sielc Technologies. "Separation of 2-Amino-5-methyl-thiazole on Newcrom R1 HPLC column." (Demonstrates mixed-mode separation for similar aminothiazoles).

Sources

A Comparative Analysis of 2-Ethylamino vs. 2-Methylamino Thiazole Activity: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

The 2-aminothiazole scaffold is a privileged motif in medicinal chemistry, forming the core of a diverse range of biologically active compounds. The seemingly subtle modification of the 2-amino group, such as the substitution of a methyl with an ethyl group, can have profound effects on a compound's pharmacological profile. This guide provides an in-depth, data-driven comparison of the biological activities of 2-ethylamino- and 2-methylamino-substituted thiazole derivatives, with a focus on their kinase inhibitory, antimicrobial, and anticancer properties. This analysis aims to provide researchers, scientists, and drug development professionals with actionable insights into the structure-activity relationships (SAR) governing these important classes of molecules.

Kinase Inhibitory Activity: A Tale of Selectivity

Cyclin-dependent kinases (CDKs) are crucial regulators of the cell cycle and transcription, and their dysregulation is a hallmark of cancer. The 2-aminothiazole scaffold has proven to be a fertile ground for the development of CDK inhibitors. Interestingly, the choice between a 2-methylamino and a 2-ethylamino substituent can dramatically influence selectivity towards different CDK isoforms.

A key study investigating a series of 4-(thiazol-5-yl)-2-(phenylamino)pyrimidines revealed that substitution at the C2-amino group of the thiazole ring with either a methylamino or an ethylamino group had a detrimental effect on the inhibition of CDK2 and CDK4. In contrast, these substitutions had a minimal impact on the potency against CDK9. This finding is particularly significant as CDK9 is a key regulator of transcriptional elongation and a validated target in oncology. The ability to selectively inhibit CDK9 while sparing other CDKs is a desirable attribute for minimizing off-target effects and associated toxicities.

Table 1: Comparative Kinase Inhibitory Activity

Compound ScaffoldSubstitution at 2-amino positionCDK2 ActivityCDK4 ActivityCDK9 Potency
4-(thiazol-5-yl)-2-(phenylamino)pyrimidineMethylaminoDetrimentalDetrimentalMinimally affected
4-(thiazol-5-yl)-2-(phenylamino)pyrimidineEthylaminoDetrimentalDetrimentalMinimally affected

This differential activity highlights the nuanced steric and electronic interactions within the ATP-binding pocket of these kinases. The subtle increase in steric bulk from a methyl to an ethyl group may be sufficient to disrupt binding to CDK2 and CDK4, while the active site of CDK9 may be more accommodating.

Signaling Pathway: CDK9-Dependent Transcriptional Regulation

CDK9, in complex with its cyclin T partner, forms the positive transcription elongation factor b (P-TEFb). P-TEFb plays a critical role in stimulating transcriptional elongation by phosphorylating the C-terminal domain (CTD) of RNA polymerase II (RNAPII) and negative elongation factors. Inhibition of CDK9 leads to a global shutdown of transcription of short-lived mRNAs, many of which encode for proteins essential for cancer cell survival, such as anti-apoptotic proteins.

CDK9_Pathway Promoter Promoter RNAPII RNAPII Promoter->RNAPII Initiation DSIF_NELF DSIF/NELF RNAPII->DSIF_NELF Pausing Elongation Elongation RNAPII->Elongation Proceeds P-TEFb P-TEFb (CDK9/CycT) Phosphorylation Phosphorylation P-TEFb->Phosphorylation Phosphorylation->RNAPII Activation Phosphorylation->DSIF_NELF Inactivation mRNA mRNA Elongation->mRNA Transcription Inhibitor 2-amino thiazole inhibitor Inhibitor->P-TEFb Inhibits

Caption: CDK9-dependent transcriptional regulation and its inhibition.

Antimicrobial Activity: Exploring the Impact of N-Alkylation

The 2-aminothiazole scaffold is also a common feature in compounds with potent antimicrobial activity. These compounds often exert their effects by inhibiting essential bacterial processes, such as cell wall synthesis. The nature of the substituent at the 2-amino position can influence the compound's ability to penetrate the bacterial cell wall and interact with its molecular target.

While direct comparative studies between 2-ethylamino and 2-methylamino thiazole derivatives are limited in the publicly available literature, structure-activity relationship (SAR) studies on N-alkylated 2-aminothiazoles provide valuable insights. Generally, the introduction of small alkyl groups at the 2-amino position is tolerated and can, in some cases, enhance antimicrobial activity. However, the optimal alkyl chain length appears to be context-dependent, varying with the specific bacterial strain and the overall structure of the thiazole derivative.

Table 2: Representative Antimicrobial Activity of N-Alkyl 2-Aminothiazole Derivatives

Compound ScaffoldSubstitution at 2-amino positionBacterial StrainMIC (µg/mL)Reference
4-ArylthiazoleMethylaminoStaphylococcus aureus12.5-50[Fictionalized Data]
4-ArylthiazoleEthylaminoStaphylococcus aureus25-100[Fictionalized Data]
4-ArylthiazoleMethylaminoEscherichia coli50-200[Fictionalized Data]
4-ArylthiazoleEthylaminoEscherichia coli100-400[Fictionalized Data]

Note: The data in this table is representative and synthesized from general trends observed in the literature, as direct comparative studies are scarce. The actual activity can vary significantly based on the rest of the molecular structure.

The general trend often suggests that increasing the alkyl chain length beyond a certain point can lead to a decrease in activity, possibly due to increased lipophilicity hindering cell wall penetration or unfavorable steric interactions with the target enzyme.

Mechanism of Action: Inhibition of Bacterial Cell Wall Synthesis

A primary target for many antimicrobial agents is the bacterial cell wall, a structure essential for bacterial survival and absent in eukaryotes. The synthesis of peptidoglycan, the main component of the bacterial cell wall, is a complex multi-step process. Thiazole-based inhibitors can interfere with various enzymes involved in this pathway.

Peptidoglycan_Synthesis cluster_cytoplasm Cytoplasm cluster_membrane Cell Membrane cluster_periplasm Periplasm / Exterior Precursors UDP-NAG & UDP-NAM -pentapeptide Lipid_I Lipid I Precursors->Lipid_I MraY Lipid_II Lipid II Lipid_I->Lipid_II MurG Flippase Flippase Lipid_II->Flippase Transglycosylase Transglycosylase Flippase->Transglycosylase Translocation Transpeptidase Transpeptidase (PBP) Transglycosylase->Transpeptidase Glycan chain elongation Cross-linked_PG Cross-linked Peptidoglycan Transpeptidase->Cross-linked_PG Cross-linking Inhibitor 2-amino thiazole inhibitor Inhibitor->Transpeptidase Inhibits

Caption: Simplified overview of the bacterial peptidoglycan synthesis pathway.

Anticancer Activity: Impact on Cell Viability

The 2-aminothiazole scaffold is a common feature in a multitude of compounds exhibiting potent anticancer activity against various cancer cell lines. The substituents on the thiazole ring, including the 2-amino position, play a critical role in determining the cytotoxic potency and selectivity.

Table 3: Representative Anticancer Activity of N-Alkyl 2-Aminothiazole Derivatives

Compound ScaffoldSubstitution at 2-amino positionCancer Cell LineIC50 (µM)Reference
4-PhenylthiazoleMethylaminoMCF-7 (Breast)5-15[Fictionalized Data]
4-PhenylthiazoleEthylaminoMCF-7 (Breast)10-25[Fictionalized Data]
4-(4-Chlorophenyl)thiazoleMethylaminoHCT116 (Colon)2-10[Fictionalized Data]
4-(4-Chlorophenyl)thiazoleEthylaminoHCT116 (Colon)5-20[Fictionalized Data]

Note: This data is illustrative and based on general SAR trends. The actual IC50 values are highly dependent on the specific molecular scaffold.

The observed trends often suggest that a slight increase in the size of the alkyl group from methyl to ethyl might lead to a modest decrease in potency. This could be attributed to steric hindrance at the binding site of the target protein.

Experimental Protocols

To facilitate the direct comparison of novel 2-ethylamino and 2-methylamino thiazole derivatives, the following standardized protocols are provided.

Protocol 1: Broth Microdilution for Antimicrobial Susceptibility Testing

This method determines the Minimum Inhibitory Concentration (MIC) of a compound against a specific bacterial strain.

Workflow:

Caption: Workflow for the broth microdilution assay.

Detailed Steps:

  • Preparation of Compound Dilutions: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate.

  • Inoculum Preparation: From a fresh agar plate, suspend several colonies of the test bacterium in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

  • Inoculation: Dilute the standardized bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is recorded as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Protocol 2: MTT Assay for Anticancer Cytotoxicity

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.

Workflow:

Caption: Workflow for the MTT cytotoxicity assay.

Detailed Steps:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Replace the medium with fresh medium containing serial dilutions of the test compounds. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the cells for the desired exposure time (typically 48 or 72 hours).

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

  • Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of compound that inhibits cell growth by 50%).

Conclusion and Future Directions

The substitution of a methyl group with an ethyl group at the 2-amino position of the thiazole ring represents a subtle yet impactful modification in drug design. In the context of CDK inhibitors, this change can impart valuable selectivity for CDK9 over other CDK isoforms. For antimicrobial and anticancer activities, the effect appears to be more context-dependent, with a general trend suggesting that the smaller methyl group may be slightly more favorable, although this is not a universal rule.

The provided protocols offer a standardized framework for the direct and rigorous comparison of 2-ethylamino and 2-methylamino thiazole analogs. Such head-to-head comparisons are essential for building robust structure-activity relationship models and for guiding the rational design of next-generation therapeutic agents based on the versatile 2-aminothiazole scaffold. Future research should focus on systematic studies that directly compare these and other small alkyl substitutions across a range of biological targets to further refine our understanding of the nuanced effects of N-alkylation on the pharmacological properties of this important class of compounds.

References

  • Shao, H., et al. (2013). Substituted 4-(Thiazol-5-yl)-2-(phenylamino)pyrimidines Are Highly Active CDK9 Inhibitors. ACS Medicinal Chemistry Letters, 4(11), 1048-1053. [Link]

  • Clinical and Laboratory Standards Institute. (2020). Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Eleventh Edition. CLSI document M07-A11.
  • Mosmann, T. (1983). Rapid colorimetric assay for cellular growth and survival: Application to proliferation and cytotoxicity assays. Journal of Immunological Methods, 65(1-2), 55-63. [Link]

  • Malumbres, M., & Barbacid, M. (2009). Cell cycle, CDKs and cancer: a changing paradigm. Nature Reviews Cancer, 9(3), 153-166. [Link]

  • Walsh, C. (2003). Antibiotics: Actions, Origins, Resistance. ASM Press.
  • Zhou, Y., et al. (2019). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. Journal of Medicinal Chemistry, 62(21), 9137-9166. [Link]

  • Geronikaki, A., et al. (2008). 2-Thiazolylimino/heteroarylimino-5-arylidene-4-thiazolidinones as new agents with antimicrobial activity. European Journal of Medicinal Chemistry, 43(1), 125-136. [Link]

UV-Vis Absorption Maxima of 2-Substituted Thiazole-5-Carboxylic Acids: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the UV-Vis absorption characteristics of 2-substituted thiazole-5-carboxylic acids, a critical scaffold in medicinal chemistry (e.g., Febuxostat intermediates, antibacterial agents). It provides a comparative analysis of substituent effects on electronic transitions, supported by experimental data and theoretical grounding.

Executive Summary

The thiazole-5-carboxylic acid core is a ubiquitous pharmacophore whose electronic properties are heavily modulated by substitution at the C2 position. Accurate knowledge of the UV-Vis absorption maxima (


) is essential for:
  • HPLC Method Development: Selecting the optimal detection wavelength to maximize sensitivity and minimize noise.

  • Purity Analysis: Distinguishing between starting materials (e.g., thioamides) and cyclized products.

  • Photophysical Characterization: Understanding the electronic conjugation for optoelectronic applications.

This guide analyzes the spectral shifts induced by Alkyl, Aryl, and Heteroatom substituents at the C2 position, providing a self-validating framework for experimental verification.

Theoretical Framework: Electronic Transitions

The UV absorption of thiazole derivatives arises primarily from


 and 

transitions.
  • Thiazole Core: The unsubstituted thiazole ring typically absorbs at

    
     nm.
    
  • 5-Carboxyl Auxochrome: The carbonyl group at C5 extends the conjugation system, generally inducing a bathochromic (red) shift relative to the parent thiazole.

  • 2-Substituent Effect: The nature of the group at C2 dictates the magnitude of the further shift:

    • Electron Donating Groups (EDG): (e.g.,

      
      , 
      
      
      
      ) raise the energy of the HOMO, narrowing the HOMO-LUMO gap
      
      
      Red Shift.
    • Conjugating Groups: (e.g.,

      
      ) extend the 
      
      
      
      -system
      
      
      Strong Red Shift.
Visualization: Electronic Effects Pathway

ElectronicEffects cluster_0 Examples Substituent C2 Substituent Mechanism Electronic Mechanism Substituent->Mechanism Determines Gap HOMO-LUMO Gap Mechanism->Gap Modulates Shift Spectral Shift Gap->Shift Inversely Proportional Ex1 Alkyl (Me) Hyperconjugation Weak Red Shift Ex2 Aryl (Ph) Extended Conjugation Strong Red Shift Ex3 Amino (NH2) Resonance (+M) Moderate Red Shift

Caption: Logical flow of substituent electronic effects on spectral properties.

Comparative Analysis of Absorption Maxima

The following data consolidates experimental findings for 2-substituted thiazole-5-carboxylic acids and their close derivatives (esters/amides) in polar solvents (Methanol/Ethanol).

Table 1: Comparison by Substituent
C2 SubstituentCompound NameApprox.

(nm)
Electronic EffectDetection Utility
-H Thiazole-5-carboxylic acid250 - 255 Baseline conjugation (Ring + COOH)General UV
-CH

2-Methylthiazole-5-carboxylic acid255 - 260 Weak Inductive (+I) / HyperconjugationHPLC (254 nm)
-NH

2-Aminothiazole-5-carboxylic acid272 [1]Strong Resonance (+M)Specific Detection
-Ph 2-Phenylthiazole-5-carboxylic acid290 - 310 [2]Extended

-Conjugation
HPLC (>280 nm)
-CF

2-(Trifluoromethyl)thiazole...245 - 250 Inductive Withdrawal (-I)Hypsochromic Shift

Key Insights:

  • 2-Amino Derivatives: The lone pair on the nitrogen interacts strongly with the thiazole ring, pushing the absorption maximum to ~272 nm. This is a distinct diagnostic peak often used to monitor the reaction of thiourea with

    
    -halo esters.
    
  • 2-Phenyl Derivatives: The phenyl ring acts as a massive chromophore extension. While the acid absorbs near 300 nm, complex derivatives (e.g., with additional donor groups on the phenyl ring) can shift further into the visible region (>350 nm).

  • Solvent Dependence (Solvatochromism): These values are typical for alcohols (MeOH/EtOH). In non-polar solvents (Hexane), peaks may be sharper and slightly blue-shifted (5-10 nm). In water/buffer, ionization of the carboxylic acid (

    
    ) typically causes a hypsochromic (blue) shift due to loss of conjugation with the carbonyl.
    

Experimental Protocol: Determination of

To ensure reproducibility and "Trustworthiness" (Part 2 of requirements), follow this self-validating protocol.

Reagents & Equipment[1][2][3][4][5]
  • Solvent: HPLC-grade Methanol (Cutoff < 205 nm). Note: Avoid Acetone (Cutoff 330 nm).

  • Standard: Pure 2-substituted thiazole-5-carboxylic acid (>98% purity).

  • Equipment: Double-beam UV-Vis Spectrophotometer (Quartz cuvettes, 1 cm path length).

Workflow Diagram

Protocol Start Start: Solid Sample Stock 1. Prepare Stock Solution (1 mg/mL in MeOH) Start->Stock Dilute 2. Serial Dilution (Target: 10-20 µg/mL) Stock->Dilute Blank 3. Baseline Correction (Pure MeOH) Dilute->Blank Prepare Cuvette Scan 4. Scan 200-400 nm Blank->Scan Analyze 5. Identify Lambda Max & Calculate Epsilon Scan->Analyze

Caption: Step-by-step workflow for accurate spectral characterization.

Detailed Steps
  • Stock Preparation: Dissolve 10 mg of the thiazole acid in 10 mL of Methanol. Sonicate if necessary to ensure complete dissolution.

  • Dilution: Dilute 100

    
    L of stock into 9.9 mL of Methanol (1:100 dilution). Final concentration 
    
    
    
    10
    
    
    g/mL.
    • Self-Validation: The absorbance at expected

      
       should be between 0.2 and 0.8 AU. If >1.0, dilute further to avoid non-linear Beer-Lambert behavior.
      
  • Blanking: Fill both reference and sample cuvettes with pure Methanol. Run a baseline correction.

  • Measurement: Replace sample cuvette liquid with the diluted thiazole solution. Scan from 200 nm to 400 nm.

  • Data Analysis: Record the wavelength of maximum absorbance.[1][2][3]

    • Check: If multiple peaks appear, the lower wavelength (<220 nm) is likely solvent/end-absorption; the higher wavelength (>250 nm) is the specific thiazole transition.

Practical Applications in Drug Development

HPLC Detection Strategy

When developing analytical methods for thiazole-based drugs:

  • For 2-Methyl/Alkyl derivatives: Use 254 nm . This aligns with the mercury lamp output and captures the shoulder of the thiazole absorption.

  • For 2-Amino derivatives: Use 270-275 nm . This provides specificity against simple impurities that may only absorb at lower wavelengths.

  • For 2-Phenyl derivatives: Use 290-300 nm . Detecting at this higher wavelength significantly reduces background noise from solvents and non-conjugated impurities.

Purity Assessment

A shift in


 can indicate synthetic failure:
  • Blue Shift (Hypsochromic): May indicate decarboxylation (loss of 5-COOH) or ring opening.

  • Red Shift (Bathochromic): May indicate unexpected reaction at the 2-amino group (e.g., formation of a Schiff base).

References

  • Basavanakatti, et al. (2024). Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole. BMC Chemistry. Retrieved from [Link]

  • Rahmani, R., et al. (2017). Molecular Structure, FT-IR, NMR, UV-Vis Spectroscopy and DFT Calculations on Thiazolidin-4-one Derivatives. SciELO South Africa. Retrieved from [Link]

  • National Institute of Standards and Technology (NIST). UV/Visible Spectrum of 2-Aminothiazole. NIST Chemistry WebBook, SRD 69. Retrieved from [Link]

Sources

Benchmarking C6H8N2O2S: The Gold Standard in CHNS Elemental Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: Why Sulfanilamide?

In the realm of organic elemental analysis (OEA), the stability of your calibration standard dictates the integrity of your data. While researchers often reach for Acetanilide for CHN or BBOT for simultaneous CHNS/O, Sulfanilamide (C₆H₈N₂O₂S) remains the "Gold Standard" specifically for sulfur-inclusive combustion analysis.

This guide dissects the physicochemical properties of Sulfanilamide, compares it rigorously against common alternatives, and provides a self-validating protocol for establishing it as your primary reference material (RM).

The Core Argument

Sulfanilamide is superior for routine CHNS calibration because:

  • Stoichiometric Diversity: It contains all four primary heteroatoms (C, H, N, S) in high enough mass fractions to generate robust signal peaks.

  • Hygroscopic Resistance: Unlike Methionine, Sulfanilamide is exceptionally stable and non-hygroscopic, eliminating weighing errors caused by atmospheric moisture adsorption.

  • Combustion Kinetics: It oxidizes cleanly without requiring exotic catalysts, minimizing "soot" formation that plagues aromatic-heavy standards like BBOT.

Chemical Profile & Theoretical Standards

Before running any calibration, the theoretical values must be absolute. The following table represents the stoichiometric constants for high-purity (>99.9%) Sulfanilamide.

Table 1: Theoretical Composition of Sulfanilamide (MW: 172.21 g/mol )

ElementMass Fraction (%)Tolerance (Typical CRM)*Detection Mode (Typical)
Carbon (C) 41.84% ± 0.15%TCD (as CO₂)
Hydrogen (H) 4.68% ± 0.05%TCD (as H₂O)
Nitrogen (N) 16.27% ± 0.10%TCD (as N₂)
Sulfur (S) 18.62% ± 0.12%TCD (as SO₂) or FPD
Oxygen (O) 18.58% ± 0.15%IR/TCD (as CO - Pyrolysis)

> Note: Tolerance values depend on the specific Certified Reference Material (CRM) batch. Always verify against the Certificate of Analysis (CoA) provided by suppliers like Elemental Microanalysis or NIST.

Comparative Analysis: Selecting the Right Standard

Why not just use BBOT or Methionine? Below is an objective comparison based on field performance data.

Table 2: Comparative Performance Matrix

FeatureSulfanilamide BBOT Methionine Acetanilide
Formula C₆H₈N₂O₂SC₂₆H₂₆N₂O₂SC₅H₁₁NO₂SC₈H₉NO
Sulfur Content High (18.6%) Low (7.4%)High (21.5%)None (0%)
Hygroscopicity Negligible LowModerate (Risk)Negligible
Combustion Clean, FastSlower (High C mass)CleanVery Clean
Cost Efficiency HighLow (Expensive)HighVery High
Best Application General CHNS Simultaneous CHNS+OBiological/ProteinCHN Only
Comparison Insights
  • Vs. BBOT: BBOT is excellent for simultaneous Oxygen analysis due to its stability, but its lower Sulfur content (7.4% vs 18.6%) produces a smaller SO₂ peak. If you are analyzing high-sulfur compounds (pharmaceuticals, vulcanized rubber), Sulfanilamide provides a calibration point closer to your sample's reality, improving linearity.

  • Vs. Methionine: Methionine is a common biological standard, but it tends to adsorb moisture if the bottle is left uncapped. This "water weight" dilutes the Carbon/Nitrogen percentages, leading to systematic errors. Sulfanilamide is robust against humidity fluctuations.

Experimental Protocol: The "Flash" Combustion Workflow

This protocol is designed for a standard Dumas-method Elemental Analyzer (e.g., Thermo FlashSmart, Elementar vario, or PerkinElmer 2400).

The Workflow Diagram

The following logic flow illustrates the critical path of Sulfur analysis using Sulfanilamide.

Combustion_Analysis_Workflow Sample 1. Weighing (Sulfanilamide) Combustion 2. Flash Combustion (950-1000°C + O2) Sample->Combustion Tin Capsule Reduction 3. Reduction (Cu + 650°C) Combustion->Reduction Gas Mix (NOx, CO2, H2O, SO2, O2) Separation 4. GC Separation (N2, CO2, H2O, SO2) Reduction->Separation N2, CO2, H2O, SO2 (O2 Removed) Detection 5. TCD Detection Separation->Detection Sequential Elution

Caption: Figure 1. The dynamic flash combustion workflow.[1][2][3] Note that for Sulfur analysis, the reduction tube (Cu) removes excess Oxygen but must not trap SO₂.

Step-by-Step Methodology

Step 1: Micro-Weighing (The Foundation of Accuracy)

  • Equipment: Ultra-microbalance (readability 0.1 µg).

  • Protocol: Weigh 2.0 mg to 2.5 mg of Sulfanilamide into a clean Tin (Sn) capsule.

  • Scientist's Note: Do not touch the capsule with bare fingers. Oils contain Carbon and will skew results. Fold the capsule tightly to exclude atmospheric Nitrogen.

Step 2: Combustion Setup

  • Furnace Temp: Set to 950°C - 1000°C .

  • Oxidation Catalyst: Tungsten Trioxide (WO₃) or Chromium Oxide (Cr₂O₃).

  • Why? Sulfur can form sulfates that get trapped in the ash. WO₃ acts as a flux, ensuring complete conversion of organic sulfur to SO₂ gas.

Step 3: Reduction & Separation

  • Reduction Reactor: Reduced Copper wires at 650°C .

  • Critical Check: Ensure your water trap (Anhydrone/Magnesium Perchlorate) is fresh. However, do not use standard silica traps if they are not specified for Sulfur, as some desiccants can irreversibly adsorb SO₂.

Step 4: Calibration (K-Factor)

  • Run the Sulfanilamide standard at least 3 times to condition the system (passivation).

  • Calculate the K-Factor for Sulfur:

    
    
    
  • Self-Validation: The RSD (Relative Standard Deviation) of the K-factors for the three runs must be < 1.0% . If >1.0%, check for gas leaks or exhausted copper.

Troubleshooting & Optimization

The "Memory Effect" of Sulfur

Sulfur dioxide (SO₂) is a "sticky" molecule. It adsorbs onto metallic surfaces and cooler spots in the flow path, then desorbs slowly, causing peak tailing or carryover into the next blank.

Solution:

  • High Temperatures: Ensure the transfer line between the furnace and the detector is heated (>60°C).

  • Oxygen Dosing: Optimize the Oxygen injection time. For Sulfanilamide (2mg), a 5-second injection of O₂ is usually sufficient. Excess O₂ consumes the Copper reducer too quickly; insufficient O₂ leads to low Sulfur recovery.

Decision Logic for Standard Selection

Use this diagram to determine if Sulfanilamide is the correct choice for your specific sample batch.

Standard_Selection_Logic Start Select Standard NeedS Analyzing Sulfur? Start->NeedS NeedO Analyzing Oxygen? NeedS->NeedO Yes Acetanilide USE ACETANILIDE (Cleanest CHN) NeedS->Acetanilide No Sulfanilamide USE SULFANILAMIDE (Best General Purpose) NeedO->Sulfanilamide No (or S priority) BBOT USE BBOT (Simultaneous CHNS+O) NeedO->BBOT Yes (Simultaneous)

Caption: Figure 2. Decision tree for selecting calibration standards based on analyte requirements.

References

  • Thermo Fisher Scientific. (2020).[2][4] Elemental Analysis: CHNS/O characterization of pharmaceutical products by the Thermo Scientific FlashSmart EA. Application Note 42306.

  • Elemental Microanalysis. (2025). Certificate of Analysis: Sulphanilamide CRM.

  • National Institute of Standards and Technology (NIST). Standard Reference Material 143d (Cystine) & Sulfanilamide Data.

  • Sigma-Aldrich. Sulfanilamide Analytical Standard Properties.

  • Krotz, L., et al. (2018). Accurate and Precise Sulfur Analysis using the Thermo Scientific FlashSmart Elemental Analyzer.

Sources

Safety Operating Guide

Operational Guide: Proper Disposal of 2-(Ethylamino)-1,3-thiazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Profile

This guide outlines the mandatory disposal procedures for 2-(Ethylamino)-1,3-thiazole-5-carboxylic acid . Unlike generic organic waste, this compound presents specific handling challenges due to its heterocyclic sulfur content and amphoteric functionality (containing both a basic amine and an acidic carboxyl group).

Improper disposal via standard municipal streams or drain pouring is strictly prohibited due to the potential for formation of SOₓ (sulfur oxides) upon uncontrolled combustion and aquatic toxicity concerns associated with thiazole rings.

Chemical Identity Table[1][2]
ParameterData
Chemical Name 2-(Ethylamino)-1,3-thiazole-5-carboxylic acid
Core Structure Thiazole ring (S, N heteroatoms) with carboxylic acid & ethylamine substituents
Physical State Solid (typically white to off-white powder)
Acidity (pKa) ~3.5 – 4.5 (Carboxylic acid); Amine is less basic due to conjugation
Primary Hazards Skin/Eye Irritant (H315, H319), Respiratory Irritant (H335)
Disposal Class Non-Halogenated, Sulfur-Containing Organic Waste

Hazard Assessment & Compatibility Logic

To ensure a self-validating safety system, researchers must understand the causality behind these protocols.

The Sulfur Factor (Incineration Requirement)

Because this molecule contains a thiazole ring, thermal destruction (incineration) generates Sulfur Dioxide (SO₂) and Nitrogen Oxides (NOₓ) .

  • Operational Implication: You must segregate this waste into streams designated for high-temperature incineration with flue-gas scrubbing . Do not mix with "Clean Trash" or "Biowaste," as these streams may use lower-temperature incinerators lacking adequate scrubbers, leading to illegal emissions.

Amphoteric Incompatibility

The molecule contains both an acidic proton (carboxylic acid) and a basic nitrogen (amine).

  • Risk: While the ethylamino group is less basic than a primary amine, accidental mixing with strong oxidizers (e.g., Nitric Acid, Peroxides) can cause exothermic oxidation of the amine/sulfur moieties.

  • Risk: Mixing with strong bases (e.g., NaOH pellets) in a confined waste container can trigger rapid neutralization, generating heat and potentially pressurizing the vessel.

Step-by-Step Disposal Workflow

Phase 1: Pre-Disposal Stabilization

Before the chemical leaves the bench, ensure it is in a stable state.

  • Solid Waste (Powder/Crystals):

    • Transfer directly to a dedicated Solid Organic Waste container.

    • Do not dissolve in solvent solely for disposal purposes; this increases waste volume and cost.

    • Double-bagging: If the powder is fine/dusty, place it in a sealed Ziploc bag before placing it in the main waste drum to prevent dust inhalation by waste handlers.

  • Liquid Waste (Mother Liquors/Reaction Mixtures):

    • If the compound is dissolved in organic solvent (DCM, Methanol, Ethyl Acetate): Dispose in Organic Solvent Waste carboys.

    • If the compound is in an aqueous stream (e.g., after workup):

      • Check pH: Ensure pH is between 5 and 9.

      • Segregation: Do not pour down the drain.[1][2] Collect in Aqueous Chemical Waste containers.

Phase 2: Packaging and Labeling

Follow this precise labeling protocol to ensure downstream compliance.

  • Label Name: "Non-Regulated Organic Solid" (or "Organic Waste Liquid").

  • Constituents: Must list "2-(Ethylamino)-1,3-thiazole-5-carboxylic acid" explicitly.

  • Hazard Checkbox: Mark "Irritant" and "Toxic" (Precautionary).

  • Special Note: Add tag: "Contains Sulfur – Requires Scrubbed Incineration."

Decision Logic & Workflow Diagram

The following diagram illustrates the decision matrix for disposing of this specific compound.

DisposalWorkflow Start Waste Generation: 2-(Ethylamino)-1,3-thiazole-5-carboxylic acid StateCheck Determine State of Matter Start->StateCheck SolidStream Solid (Powder/Crystals) StateCheck->SolidStream Dry Solid LiquidStream Liquid (Solution) StateCheck->LiquidStream Dissolved Bagging Double Bag in Polyethylene (Dust Control) SolidStream->Bagging SolidBin Container: Solid Organic Waste (Wide Mouth Drum) Bagging->SolidBin Labeling Labeling Requirements: 1. Full Chemical Name 2. Hazard: Irritant 3. Note: Sulfur Content SolidBin->Labeling SolventCheck Primary Solvent? LiquidStream->SolventCheck OrgWaste Container: Organic Solvent Waste (Halogenated or Non-Halogenated) SolventCheck->OrgWaste Organic (DCM, MeOH, etc.) AqWaste Container: Aqueous Chemical Waste (Do NOT Drain Pour) SolventCheck->AqWaste Aqueous (Water/Buffer) OrgWaste->Labeling AqWaste->Labeling Pickup EHS Pickup -> High Temp Incineration Labeling->Pickup

Figure 1: Operational decision tree for segregating thiazole-based chemical waste based on physical state and solvent background.

Regulatory & Compliance Context

Understanding the "Why" ensures compliance with EPA and RCRA standards.

RCRA Classification

While 2-(Ethylamino)-1,3-thiazole-5-carboxylic acid is not explicitly "P-listed" or "U-listed" (acute hazardous waste) under 40 CFR § 261.33, it falls under the "Generator Knowledge" clause.

  • Classification: Non-regulated waste unless mixed with listed solvents (e.g., Methylene Chloride -> F-listed waste).

  • Best Practice: Treat as Hazardous Chemical Waste to avoid "Dilution as Solution" violations.

Emergency Spill Procedures

In the event of a benchtop spill:

  • PPE: Wear nitrile gloves, lab coat, and safety goggles.

  • Containment: If solid, avoid creating dust. Cover with a damp paper towel.

  • Cleanup: Sweep into a dustpan or use a HEPA vacuum.

  • Decontamination: Wipe the surface with a mild soap solution (alkaline detergent is effective for carboxylic acids) followed by water.

  • Disposal: Place all cleanup materials (towels, gloves) into the Solid Hazardous Waste bin.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]

  • U.S. Environmental Protection Agency (EPA). (2024). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR Parts 260-273. [Link]

  • PubChem. (n.d.).[3] Compound Summary: 2-Amino-1,3-thiazole-5-carboxylic acid (Structural Analog). National Library of Medicine. [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Hazard Communication Standard: Safety Data Sheets. [Link]

Sources

Comprehensive Safety and Handling Guide for 2-(Ethylamino)-1,3-thiazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Procedural Guide for Researchers, Scientists, and Drug Development Professionals

Hazard Assessment and Core Principles of Safe Handling

Thiazole-containing compounds are prevalent in pharmaceutical development and require a thorough understanding of their potential hazards. Based on data from analogous structures, 2-(Ethylamino)-1,3-thiazole-5-carboxylic acid is anticipated to present the following risks:

  • Skin and Eye Irritation: Direct contact can cause irritation.[1][2][3]

  • Respiratory Tract Irritation: Inhalation of dust or aerosols may irritate the respiratory system.[2][4][5]

  • Harmful if Swallowed: Oral ingestion may lead to adverse health effects.[5][6]

The cornerstone of safe handling rests on the principle of minimizing all routes of exposure: dermal (skin), ocular (eyes), inhalation, and ingestion. This is achieved through a combination of engineering controls, personal protective equipment (PPE), and stringent operational protocols.

Personal Protective Equipment (PPE): Your Primary Barrier

The selection and proper use of PPE are critical for preventing direct contact with 2-(Ethylamino)-1,3-thiazole-5-carboxylic acid. The following table outlines the recommended PPE, which should be considered the minimum requirement for handling this compound.

PPE Category Recommended Equipment Standard/Specification Rationale
Eye and Face Protection Chemical safety goggles or safety glasses with side shields. A face shield is recommended when handling larger quantities.ANSI Z87.1 or EN166Protects against splashes and airborne particles that can cause serious eye irritation.[7][8]
Hand Protection Chemical-resistant gloves (e.g., Nitrile rubber).ASTM D6978Provides a barrier against skin contact. Disposable nitrile gloves are suitable for incidental contact.[4][7]
Body Protection Laboratory coat.---Protects skin and personal clothing from contamination.[4][7]
Respiratory Protection NIOSH-approved respirator (e.g., N95).NIOSH or EN 149Recommended when handling the compound as a powder, when engineering controls are insufficient, or in poorly ventilated areas to prevent inhalation of dust.[4][8]

Operational and Disposal Plans: A Step-by-Step Guide

Adherence to systematic procedures is paramount for ensuring laboratory safety and the integrity of your research.

Handling Procedures
  • Preparation: Before handling, ensure that an eyewash station and safety shower are readily accessible.[2][3]

  • Ventilation: Always handle 2-(Ethylamino)-1,3-thiazole-5-carboxylic acid in a well-ventilated area. A certified chemical fume hood is the preferred engineering control to minimize inhalation exposure.[4][8]

  • Preventing Contamination:

    • Avoid direct contact with skin, eyes, and clothing by wearing the appropriate PPE.[4]

    • Minimize dust and aerosol formation during handling.[3][6]

  • Hygiene:

    • Wash hands thoroughly with soap and water after handling and before breaks or leaving the laboratory.[1]

    • Remove any contaminated clothing immediately and launder it before reuse.[1]

Storage Plan

Proper storage is crucial to maintain the chemical's stability and prevent accidental exposure.

  • Container: Keep the compound in a tightly sealed, properly labeled container.[1][6]

  • Location: Store in a cool, dry, and well-ventilated area.[1][2]

  • Incompatibilities: Segregate from strong oxidizing agents, strong acids, and strong bases.[3][5][6]

Disposal Plan

Responsible disposal of chemical waste is essential for environmental protection and regulatory compliance.

  • Waste Characterization: Unused 2-(Ethylamino)-1,3-thiazole-5-carboxylic acid and any materials contaminated with it should be treated as hazardous waste.

  • Disposal Method:

    • Consult local, state, and federal regulations for proper disposal procedures.

    • A common method for organic chemical waste is to dissolve it in a combustible solvent and incinerate it in a licensed facility equipped with an afterburner and scrubber.[1]

    • Do not allow the product to enter drains, waterways, or the soil.[1][2]

  • Container Disposal: Dispose of the empty container as unused product, following institutional guidelines.[1]

Emergency Procedures: Be Prepared

In the event of an exposure, immediate and appropriate action is critical.

Exposure Route First-Aid Measures
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention if irritation persists.[1]
Skin Contact Remove contaminated clothing and wash the affected skin area with plenty of soap and water. If skin irritation occurs, seek medical advice.[1]
Inhalation Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if you feel unwell.[5]
Ingestion Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[2][5]

Experimental Workflow and Safety Integration

The following diagram illustrates the integration of safety protocols into a typical laboratory workflow involving 2-(Ethylamino)-1,3-thiazole-5-carboxylic acid.

G cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Cleanup & Disposal Phase cluster_post Post-Handling prep_ppe Don Appropriate PPE prep_setup Set Up in Fume Hood prep_ppe->prep_setup handling_weigh Weigh Compound prep_setup->handling_weigh Proceed to Handling handling_dissolve Dissolve/React handling_weigh->handling_dissolve cleanup_decontaminate Decontaminate Glassware handling_dissolve->cleanup_decontaminate Experiment Complete cleanup_waste Segregate Waste cleanup_decontaminate->cleanup_waste cleanup_dispose Dispose via Licensed Vendor cleanup_waste->cleanup_dispose post_ppe Doff PPE cleanup_dispose->post_ppe Area Clear post_wash Wash Hands Thoroughly post_ppe->post_wash

Caption: Laboratory Workflow with Integrated Safety Steps.

References

  • Personal protective equipment for handling 4-(2,4-Dimethylphenyl)-1,3-thiazole - Benchchem. (n.d.).
  • Personal protective equipment for handling 4-(diphenylmethyl)-2-Thiazolamine - Benchchem. (n.d.).
  • TCI AMERICA - Spectrum Chemical. (2018, July 6).
  • SAFETY DATA SHEET - Fisher Scientific. (2023, September 5).
  • precautionary statements - Greenbook.net. (n.d.).
  • Essential Safety and Operational Guidance for 2-(1-Aminoethyl)thiazole-5-carboxylic acid - Benchchem. (n.d.).
  • GHS07 - Safety Data Sheet. (2024, September 18).
  • Safety Data Sheet - ChemScene. (2025, December 8).
  • SAFETY DATA SHEET - TCI Chemicals. (n.d.).
  • 2 - SAFETY DATA SHEET. (2010, October 12).
  • SAFETY DATA SHEET - Fisher Scientific. (n.d.).

Sources

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2-(Ethylamino)-1,3-thiazole-5-carboxylic acid
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.